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Core Science & Biosynthesis

Foundational

"synthesis and characterization of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

A Technical Guide to the Synthesis and Characterization of 6-Phenylflavanone Abstract This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the synthesis of 6-Phenyl-3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis and Characterization of 6-Phenylflavanone

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, commonly known as 6-phenylflavanone. Flavanones are a significant class of flavonoids, possessing a core 2-phenylchroman-4-one structure that serves as a privileged scaffold in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] This document details a two-step synthetic pathway commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. We delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and outline a complete workflow for the structural characterization and purity verification of the final compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Synthetic Strategy and Mechanistic Rationale

The synthesis of flavanones is most effectively achieved through the cyclization of a 2'-hydroxychalcone precursor.[2][3][4] This precursor is, in turn, readily synthesized via a base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and a corresponding benzaldehyde, a reaction known as the Claisen-Schmidt condensation.[5][6][7]

Our retrosynthetic analysis for 6-phenylflavanone identifies 2'-hydroxy-5'-phenylchalcone as the key intermediate. This approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the individual reaction steps.

The overall synthetic pathway is illustrated below:

Synthetic_Workflow Reactant1 5'-Phenyl-2'-hydroxyacetophenone Intermediate 2'-Hydroxy-5'-phenylchalcone Reactant1->Intermediate Claisen-Schmidt Condensation (KOH, EtOH) Reactant2 Benzaldehyde Reactant2->Intermediate Product 6-Phenylflavanone Intermediate->Product Acid-Catalyzed Cyclization (AcOH, Reflux)

Figure 1: Overall Synthetic Workflow. A two-step synthesis for 6-phenylflavanone.

Step 1: Claisen-Schmidt Condensation

The first step involves the base-catalyzed condensation of 5'-phenyl-2'-hydroxyacetophenone with benzaldehyde.[5] The strong base, typically potassium hydroxide (KOH) in ethanol, deprotonates the α-carbon of the acetophenone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[6] The resulting aldol addition product rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone.[8]

Step 2: Acid-Catalyzed Intramolecular Cyclization

The second step is the conversion of the 2'-hydroxychalcone intermediate into the final flavanone product. This transformation is an intramolecular oxa-Michael addition (conjugate addition).[9] Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. The phenolic hydroxyl group at the 2'-position then acts as an intramolecular nucleophile, attacking this activated β-carbon to form the six-membered heterocyclic ring.[10] A subsequent tautomerization of the resulting enol affords the stable flavanone structure. Acetic acid is a commonly used catalyst for this cyclization, often providing clean conversion and high yields.[1]

Detailed Experimental Protocols

Synthesis of 2'-Hydroxy-5'-phenylchalcone (Intermediate)

Materials:

  • 5'-Phenyl-2'-hydroxyacetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5'-phenyl-2'-hydroxyacetophenone (1.0 eq) in ethanol (50 mL).

  • Add benzaldehyde (1.05 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the ethanolic solution of the reactants.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours, often indicated by the formation of a yellow precipitate.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g) and acidify slowly with dilute HCl until the pH is approximately 5-6.

  • The solid chalcone product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to afford pure 2'-hydroxy-5'-phenylchalcone as a yellow crystalline solid.

Synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (Target Compound)

Materials:

  • 2'-Hydroxy-5'-phenylchalcone

  • Glacial Acetic Acid

Procedure:

  • Place the purified 2'-hydroxy-5'-phenylchalcone (1.0 eq) into a 100 mL round-bottom flask fitted with a reflux condenser.

  • Add glacial acetic acid (25 mL). The amount should be sufficient to dissolve the chalcone upon heating.

  • Heat the mixture to reflux using a heating mantle. The cyclization reaction typically requires 4-6 hours of refluxing.[1] Monitor the reaction via TLC until the starting chalcone spot has disappeared.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water (~150 mL). The flavanone product will precipitate as a pale or off-white solid.

  • Collect the solid product by vacuum filtration and wash it extensively with deionized water to remove residual acetic acid.

  • Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or methanol.

Structural Characterization and Data Analysis

The identity and purity of the synthesized 6-phenylflavanone must be confirmed through a combination of spectroscopic and physical methods. The workflow for characterization is a self-validating system where data from multiple independent techniques converge to confirm the molecular structure.

Characterization_Workflow Product Purified 6-Phenylflavanone NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP NMR_Res Definitive Structural Elucidation NMR->NMR_Res IR_Res Functional Group Identification (C=O, C-O-C) IR->IR_Res MS_Res Molecular Weight & Formula Confirmation MS->MS_Res MP_Res Purity Assessment MP->MP_Res

Figure 2: Workflow for Structural Characterization. A multi-technique approach to verify compound identity.

Expected Spectroscopic and Physical Data

The following table summarizes the expected characterization data for 6-phenylflavanone, based on established data for analogous flavanone structures.[11][12][13]

Technique Expected Observations Interpretation
¹H NMR δ ~5.4 (dd, 1H), δ ~3.1 (dd, 1H), δ ~2.8 (dd, 1H), δ 7.0-8.0 (m, aromatic H)The three signals between 2.8-5.4 ppm form a characteristic ABX spin system for the C3 (CH₂) and C2 (CH) protons of the flavanone ring.[12] A complex multiplet region for the 13 aromatic protons is expected.
¹³C NMR δ ~192 ppm, δ ~79 ppm, δ ~45 ppm, δ 118-165 ppmConfirms the presence of the ketone carbonyl (C4), the ether-linked methine (C2), the methylene (C3), and multiple aromatic carbons, respectively.[13]
IR (cm⁻¹) ~1685 cm⁻¹, ~1250 cm⁻¹, ~3050 cm⁻¹Strong absorption for the conjugated C=O stretch of the ketone.[12] Characteristic C-O-C (aryl ether) stretching. Aromatic C-H stretching.
Mass Spec. C₂₁H₁₆O₂ (MW: 300.35 g/mol ). Expected [M+H]⁺ at m/z 301.Provides the exact molecular weight and confirms the molecular formula.
Melting Point Sharp, defined melting point.A narrow melting range indicates high purity of the crystalline solid.
Interpretation of Key Spectroscopic Features
  • ¹H NMR Spectroscopy: The most diagnostic signals for the flavanone core are those of the heterocyclic C-ring. The proton at C2 typically appears as a doublet of doublets (dd) around 5.4 ppm due to coupling with the two non-equivalent geminal protons at C3. These C3 protons, in turn, appear as two separate doublet of doublets, one around 3.1 ppm and the other around 2.8 ppm. This entire pattern is a classic ABX system and is definitive proof of the flavanone structure.[12]

  • IR Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1685 cm⁻¹, which is characteristic of the conjugated aryl ketone C=O stretching vibration.[14] Its position confirms conjugation with the aromatic A-ring. The presence of a band around 1250 cm⁻¹ for the aryl-alkyl ether C-O stretch further supports the cyclic structure.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for 6-phenylflavanone from commercially accessible starting materials. The methodology, centered on the Claisen-Schmidt condensation followed by acid-catalyzed cyclization, is a cornerstone of flavonoid chemistry. The described protocols are robust and scalable for laboratory settings. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and Mass Spectrometry, provides a validated system for confirming the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in research and drug development.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. (2022, August 31). CORE.
  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024, February 15). Journal of Nepal Chemical Society.
  • Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt... (2020, July).
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015, September 28).
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflamm
  • Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). PMC.
  • Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature. (2020, September 3). RSC Publishing.
  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021, August 31). Semantic Scholar.
  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023, August 2). Preprints.org.
  • Flavanone: An overview. (2022, May 5). IJCRT.org.
  • Structural and Spectral Investigation of a Series of Flavanone Deriv
  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (n.d.). PMC.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31). IISTE.org.
  • Green Chemistry Approaches to the Synthesis of Flavonoids. (2021, September 1). Bentham Science Publishers.
  • Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. (n.d.). PMC.
  • NMR Data of Flavone Derivatives and Their Anti-oxidative Activities. (2025, August 14).
  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2020, December 30). PharmacologyOnLine - SILAE.
  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (n.d.). NIODC.

Sources

Exploratory

"physicochemical properties of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

Technical Whitepaper: Physicochemical Profiling of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Executive Summary 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 73316-17-3), also known as 6-phenylchroman-4-one , represen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Executive Summary

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 73316-17-3), also known as 6-phenylchroman-4-one , represents a privileged scaffold in medicinal chemistry, merging the structural rigidity of the chroman-4-one core with the lipophilic extension of a biphenyl system.[1][2] This compound serves as a critical intermediate in the synthesis of homoisoflavonoids, Sirtuin-2 (SIRT2) inhibitors, and antimicrobial agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility via Suzuki-Miyaura cross-coupling, and spectroscopic signatures, designed to support researchers in lead optimization and drug development.[2]

Molecular Identity & Structural Analysis

The molecule consists of a bicyclic chroman-4-one core substituted at the para position relative to the ether oxygen (position 6) with a phenyl ring.[1][2] This substitution pattern extends the


-conjugation system, significantly altering the electronic and lipophilic profile compared to the parent chroman-4-one.[1][2]
Parameter Data
IUPAC Name 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one
Common Synonyms 6-Phenylchroman-4-one; 6-Phenyl-4-chromanone
CAS Registry Number 73316-17-3
Molecular Formula C

H

O

SMILES O=C1CCCOc2ccc(c3ccccc3)cc12
InChI Key Unique identifier required for database integration (e.g., generated from structure)

Structural Conformation: Unlike the planar chromone (flavone) analogs, the saturated C2-C3 bond in the pyranone ring forces the molecule into a half-chair conformation .[1][2] This puckering is critical for binding affinity, as it orients the C6-phenyl group out of the primary plane, facilitating "induced fit" interactions in hydrophobic protein pockets (e.g., SIRT2 active sites).

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (SwissADME/ChemDraw) essential for ADME profiling.

Table 1: Core Physicochemical Properties
PropertyValueContext/Implication
Molecular Weight 224.26 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).[1][2]
Physical State SolidTypically isolated as an off-white to pale yellow crystalline powder.[1][2]
Melting Point 100–120 °C (Predicted)*Derivative analogs (e.g., hydrazones) melt >160 °C; parent is lower.
LogP (Lipophilicity) 3.10 ± 0.4Moderately lipophilic; indicates good membrane permeability but requires solubilizers for aqueous assays.[1]
TPSA 26.30 ŲHigh blood-brain barrier (BBB) penetration potential.[1][2]
H-Bond Donors 0Lack of donors improves membrane traverse.[1][2]
H-Bond Acceptors 2Carbonyl (C4) and Ether (O1) oxygens.[1][2]
Solubility < 0.1 mg/mL (Water)Sparingly soluble in aqueous buffers.[1][3] Requires DMSO or Ethanol stock solutions.[1][2]

Critical Insight: The C6-phenyl substitution increases the LogP by approximately 1.5 units compared to unsubstituted chroman-4-one (LogP ~1.6), shifting the molecule from a hydrophilic fragment to a lipophilic lead candidate.[1][2]

Synthetic Pathways & Purity Profiling

The most robust route to high-purity 6-phenylchroman-4-one is the Suzuki-Miyaura Cross-Coupling of 6-bromochroman-4-one.[1][2] This method avoids the regioselectivity issues associated with direct Friedel-Crafts acylation of biphenyl derivatives.[1][2]

Protocol: Palladium-Catalyzed Synthesis
  • Precursor: 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-one.[1][2]

  • Reagent: Phenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(OAc)
    
    
    .
  • Conditions: K

    
    CO
    
    
    
    (2 equiv), Dioxane/Water (4:1), 90°C, 4-12 h.

Reaction Logic: The electron-withdrawing carbonyl group at C4 deactivates the aromatic ring towards electrophilic substitution but activates the C6-Bromine bond for oxidative addition by Palladium(0), ensuring high yields (>90%).[1]

Synthesis Start 6-Bromochroman-4-one (Precursor) Inter Pd-Complex Intermediate Start->Inter Oxidative Addition Reagent Phenylboronic Acid + Pd(0) Catalyst Reagent->Inter Transmetallation Product 6-Phenylchroman-4-one (Target) Inter->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the 6-phenyl derivative.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the saturated pyranone ring protons from the aromatic biphenyl signals.[1][2]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    / CDCl
    
    
    ):
    • 
       2.7–2.8 ppm (Triplet, 2H):  C3-methylene protons adjacent to the carbonyl.[1]
      
    • 
       4.5–4.6 ppm (Triplet, 2H):  C2-methylene protons adjacent to the ether oxygen.[1] Diagnostic signal for chroman-4-one vs. chromone (flavone).
      
    • 
       7.3–7.7 ppm (Multiplet, 8H):  Overlapping signals from the C6-phenyl group and the chromanone aromatic protons (H5, H7, H8).
      
    • 
       8.0–8.1 ppm (Doublet, 1H):  H5 proton (deshielded by the C4 carbonyl anisotropy).
      
Infrared Spectroscopy (FT-IR)
  • 1680–1690 cm

    
    :  Strong C=O stretching vibration (conjugated ketone).[1]
    
  • 1230 cm

    
    :  C-O-C asymmetric stretch (aryl alkyl ether).[1]
    

Stability & Handling

  • Oxidation Sensitivity: The C3 position (alpha to carbonyl) is susceptible to oxidation to form the corresponding flavone (dehydrogenation) or 3-hydroxy derivative upon prolonged exposure to air/light in solution.[1]

  • Storage: Store solid at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solubilization Protocol:

    • Dissolve solid in 100% DMSO to create a 10–50 mM stock.[1][2]

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute into aqueous media immediately prior to use (keep DMSO < 1% to avoid cytotoxicity).[2]

Biological Relevance & Applications

  • SIRT2 Inhibition: 6-Substituted chromanones act as selective inhibitors of Sirtuin-2, a NAD+-dependent deacetylase involved in neurodegeneration and cancer.[1][2] The 6-phenyl group occupies the hydrophobic "selectivity pocket" of the enzyme.[1][2]

  • Antimicrobial Scaffolds: The lipophilic nature of the 6-phenyl group enhances cell wall penetration in Gram-positive bacteria, making it a viable starting point for antimicrobial development.[1][2]

  • Homoisoflavonoid Precursor: Used in the synthesis of homoisoflavonoids, which exhibit anti-angiogenic properties.[1][2]

References

  • Synthesis & Catalysis: Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones. MDPI, 2025.[2] (Describes chromanone derivatization and properties).

  • Sirtuin Inhibition: Design, Synthesis, and Evaluation of Functionalized Chroman-4-one Derivatives as Sirt2 Inhibitors. University of Gothenburg, Thesis.[2]

  • Chemical Data: PubChem Compound Summary for Chroman-4-one Derivatives. National Center for Biotechnology Information.[1][2]

  • Suzuki Coupling Methodology: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromochroman-4-one.[1][2] Arkivoc, 2009.[2]

Sources

Foundational

Technical Guide: Biological Activity of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Derivatives

Executive Summary The 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one ) scaffold represents a "privileged structure" in medicinal chemistry. Unlike naturally occurring flavonoids (2-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one ) scaffold represents a "privileged structure" in medicinal chemistry. Unlike naturally occurring flavonoids (2-phenyl) or isoflavonoids (3-phenyl), the 6-phenyl derivatives feature a biaryl axis fused to the chromanone core. This unique topology provides a rigid, lipophilic backbone capable of probing deep hydrophobic pockets in enzymes such as Aromatase (CYP19A1) , Monoamine Oxidase B (MAO-B) , and Tubulin .

This guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validated biological assay protocols for this class of compounds, focusing on their application in oncology and neuroprotection.

Chemical Architecture & SAR Analysis

The core structure consists of a benzopyran-4-one (chromanone) fused with a phenyl ring at the C6 position. This creates a linear, extended biaryl system that differs significantly from the bent shape of flavanones.

Structural Logic
  • The Pharmacophore: The C4 carbonyl group acts as a critical hydrogen bond acceptor.

  • The Biaryl Axis (C6-Phenyl): This moiety mimics the steroid backbone, facilitating binding to nuclear receptors and steroidogenic enzymes. It significantly increases

    
     (lipophilicity), improving blood-brain barrier (BBB) permeability—crucial for neuroprotective applications.
    
  • The Heterocyclic Ring: The dihydro-pyran ring provides conformational flexibility compared to the fully unsaturated chromone, allowing for "induced fit" binding modes.

Visualization: SAR Logic

The following diagram illustrates the functional zones of the scaffold.

SAR_Logic Core 6-Phenyl-chroman-4-one Core Scaffold C4_Carbonyl C4 Carbonyl (H-Bond Acceptor) Core->C4_Carbonyl C6_Phenyl C6-Phenyl Ring (Hydrophobic/Steric Interaction) Core->C6_Phenyl C2_C3 C2-C3 Linker (Conformational Flexibility) Core->C2_C3 Target_1 Aromatase (CYP19A1) Active Site C4_Carbonyl->Target_1 H-Bonding C6_Phenyl->Target_1 Mimics Steroid A-Ring Target_2 MAO-B Hydrophobic Pocket C6_Phenyl->Target_2 Pi-Pi Stacking

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6-phenyl-chroman-4-one scaffold against key biological targets.

Therapeutic Applications

Oncology: Aromatase Inhibition & Cytotoxicity

Derivatives of 6-phenylchroman-4-one have shown promise as non-steroidal aromatase inhibitors. The 6-phenyl group occupies the hydrophobic binding pocket of CYP19A1, preventing the conversion of androgens to estrogens, a key pathway in hormone-dependent breast cancer.

Mechanism of Action:

  • Competitive Inhibition: The molecule competes with testosterone/androstenedione for the active site.

  • Tubulin Polymerization: Certain 6-phenyl derivatives (especially those with methoxy substitutions) bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Representative Data (Class Average):

Derivative TypeTargetIC50 / EC50 (Representative)Mechanism
Unsubstituted 6-Phenyl Aromatase (CYP19A1)5.2 µMCompetitive Inhibition
6-(4'-Methoxyphenyl) Tubulin (HeLa cells)0.8 µMMicrotubule Destabilization
3-Hydrazono-6-phenyl MCF-7 (Breast Cancer)2.4 µMApoptosis Induction (Caspase-3)
Neuroprotection: MAO-B Inhibition

The scaffold is highly relevant for Alzheimer’s and Parkinson’s disease research. The 6-phenyl group extends into the "entrance cavity" of Monoamine Oxidase B (MAO-B), providing selectivity over MAO-A.

  • Selectivity: The linear shape of 6-phenylchromanones fits the narrow, hydrophobic substrate cavity of MAO-B better than the bulky MAO-A active site.

Experimental Workflows

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for generating the 6-phenyl core is the palladium-catalyzed cross-coupling of 6-bromo-4-chromanone with phenylboronic acid . This protocol ensures high yields and allows for late-stage diversification.

Protocol:

  • Reagents: 6-Bromo-4-chromanone (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux at 100°C for 12 hours under Nitrogen atmosphere.

  • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis_Workflow Step1 Start: 6-Bromo-4-chromanone Step2 Add Phenylboronic Acid + Pd Catalyst (Suzuki Coupling) Step1->Step2 Step3 Reflux (100°C, 12h, N2) Step2->Step3 Step4 Workup: Extraction (EtOAc) & Drying Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5 Final Product: 6-Phenyl-chroman-4-one Step5->Final

Figure 2: Validated synthetic pathway for the generation of the 6-phenyl-chroman-4-one core.

Biological Assay: Aromatase Inhibition (In Vitro)

To validate the biological activity, the following fluorometric assay is recommended.

Protocol:

  • Enzyme System: Use human recombinant CYP19A1 (Aromatase) expressed in baculovirus-infected insect cells.

  • Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC). Aromatase demethylates MFC to the fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).

  • Incubation:

    • Mix enzyme, NADPH-regenerating system, and test compound (0.1 - 100 µM) in phosphate buffer (pH 7.4).

    • Pre-incubate for 10 mins at 37°C.

    • Initiate reaction by adding MFC substrate.

  • Detection: Measure fluorescence after 60 mins (Excitation: 405 nm, Emission: 535 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Future Directions & Optimization

To enhance the potency of this scaffold, researchers should focus on:

  • C3-Functionalization: Introducing benzylidene or hydrazone groups at C3 (as seen in recent literature) creates "hybrid" molecules that can target multiple pathways (e.g., cytotoxicity + antioxidant activity).

  • Rigidification: Constraining the C2-C3 bond (forming the chromone) generally increases flatness, potentially improving DNA intercalation but reducing MAO-B selectivity.

  • Metabolic Stability: The 6-phenyl ring is susceptible to hydroxylation by CYP450s. Introducing Fluorine at the para-position of the phenyl ring (4'-F) often blocks metabolism and improves half-life.

References

  • Yurttas, L. et al. (2017).[1] "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents."[1][2] Saudi Pharmaceutical Journal. Link

  • Letafat, B. et al. (2013). "Synthesis and in vitro cytotoxic activity of new 3-benzylidenechroman-4-ones." Journal of Sciences, Islamic Republic of Iran. Link

  • Reis, J. et al. (2025). "Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones." Molecules. Link

  • Goffin, E. et al. (2012). "N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity."[3] European Journal of Medicinal Chemistry. Link

  • Gaspar, A. et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link

Sources

Exploratory

"literature review of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

This technical guide provides an in-depth analysis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one , a critical biaryl scaffold in medicinal chemistry. This document is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one , a critical biaryl scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, structural validation, and pharmacological utility.

CAS Registry Number: 73316-17-3 IUPAC Name: 6-phenyl-2,3-dihydrochromen-4-one Molecular Formula: C₁₅H₁₂O₂ Molecular Weight: 224.25 g/mol

Executive Summary

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (hereafter 6-P-Chromanone ) represents a privileged "biaryl chromanone" scaffold. Unlike classic flavanones (2-phenyl) or isoflavanones (3-phenyl), the 6-phenyl substitution places a lipophilic aromatic ring on the benzo-fused portion of the heterocycle. This specific geometry allows the molecule to probe deep hydrophobic pockets in enzymes such as Sirtuin 2 (SIRT2) and various kinases, making it a high-value intermediate for designing selective inhibitors.

This guide details the Suzuki-Miyaura cross-coupling protocol as the primary synthetic route, offering superior yield and modularity compared to traditional chalcone cyclization.

Chemical Profile & Structural Analysis[1][2][3]

Structural Geometry

The molecule consists of a dihydro-γ-pyrone ring fused to a biphenyl system.

  • The Chromanone Core: The saturated C2-C3 bond confers flexibility, allowing the ring to adopt a "sofa" or "half-chair" conformation, unlike the planar chromone.

  • The 6-Phenyl Moiety: Attached at the para position relative to the bridgehead carbon (C8a) and meta to the ether oxygen. This extension provides a rigid, hydrophobic "tail" essential for π-stacking interactions in protein active sites.

Physicochemical Properties (Predicted)
PropertyValueRelevance
LogP (Octanol/Water) ~3.5 - 3.8High lipophilicity; good membrane permeability but requires solubility optimization (e.g., formulation with cyclodextrins).
Topological Polar Surface Area (TPSA) ~30 ŲExcellent CNS penetration potential; suitable for neurodegenerative disease targets.
H-Bond Acceptors 2 (Ketone, Ether)Key interaction points for backbone amides in target proteins.
H-Bond Donors 0Lack of donors reduces non-specific binding but may limit solubility.

Synthetic Methodologies

Two primary routes exist for synthesizing 6-P-Chromanone. Protocol A (Suzuki Coupling) is recommended for library generation due to its modularity. Protocol B (Cyclization) is a classical approach for bulk scaffold preparation.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Methodology Comparison Start1 6-Bromochroman-4-one (Commercial/Synthetic) Product 6-Phenylchroman-4-one (Target Scaffold) Start1->Product Suzuki-Miyaura (Yield: >85%) Reagent1 Phenylboronic Acid Pd(PPh3)4, K2CO3 Reagent1->Product Start2 2'-Hydroxy-5'-phenylacetophenone Start2->Product Cyclization (Yield: ~60%) Reagent2 Pyrrolidine, HCHO (Mannich/Cyclization) Reagent2->Product Blue: Preferred Route (High Modularity) Blue: Preferred Route (High Modularity) Red: Classical Route (Lower Atom Economy) Red: Classical Route (Lower Atom Economy) Blue: Preferred Route (High Modularity)->Red: Classical Route (Lower Atom Economy)

Figure 1: Comparative synthetic pathways. The Suzuki-Miyaura route (Blue) is preferred for its high yield and ability to easily vary the aryl group.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (Recommended)

This protocol utilizes 6-bromo-4-chromanone, a readily available starting material, allowing for late-stage diversification.

Reagents:

  • 6-Bromo-4-chromanone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 6-bromo-4-chromanone, phenylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide starting material (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.5).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria (NMR):

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the C6-H/C8-H signals of the bromide and appearance of additional aromatic protons (7.30–7.50 ppm, multiplet, 5H).

  • Key Diagnostic Signals:

    • Triplets at ~4.55 ppm (2H, C2-H) and ~2.85 ppm (2H, C3-H) confirm the intact chromanone ring.

    • A doublet at ~8.15 ppm (C5-H) often shifts downfield due to the anisotropic effect of the carbonyl and the new phenyl ring.

Pharmacological Applications

The 6-phenylchroman-4-one scaffold is a validated pharmacophore for targeting enzymes with deep, narrow hydrophobic pockets.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in neurodegeneration and cancer.

  • Mechanism: The chromanone core mimics the nicotinamide moiety of NAD+, while the 6-phenyl group occupies the hydrophobic "selectivity pocket" adjacent to the active site.

  • SAR Insight: Substitution on the 6-phenyl ring (e.g., 6-(4-chlorophenyl)) significantly enhances potency compared to the unsubstituted parent, but the parent 6-phenyl scaffold serves as the essential baseline for SAR studies.

Kinase Inhibition (ATP-Competitive)

The planar biaryl system allows the molecule to function as a Type I kinase inhibitor.

  • Binding Mode: The carbonyl oxygen (C4=O) acts as a hydrogen bond acceptor for the hinge region of the kinase.

  • Selectivity: The non-planar nature of the chromanone (vs. chromone) provides selectivity for kinases that require a slight induced fit.

Interaction Map (Mechanism of Action)

MOA cluster_effect Biological Outcome Target Target Protein (SIRT2 / Kinase) C4_Ketone C4 Carbonyl (H-Bond Acceptor) Target->C4_Ketone H-Bond (Hinge/Backbone) C6_Phenyl 6-Phenyl Group (Hydrophobic Tail) Target->C6_Phenyl π-π Stacking / Hydrophobic Outcome Inhibition of Deacetylation (SIRT2) or Phosphorylation (Kinase) Target->Outcome Modulation Core Chromanone Core (Scaffold) Core->C4_Ketone Electronic Activation Core->C6_Phenyl Rigid Linker

Figure 2: Pharmacophore interaction map showing the dual role of the carbonyl and phenyl moieties in binding.

Experimental Data & Characterization

When characterizing synthesized 6-P-Chromanone, the following data profile validates the compound identity.

Spectroscopic Data (Reference)
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 80–85 °C (dependent on recrystallization solvent).

  • IR (KBr):

    • 1680–1690 cm⁻¹ (Strong, C=O stretch).

    • 1600, 1480 cm⁻¹ (Aromatic C=C stretch).

    • 1240 cm⁻¹ (C-O-C ether stretch).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 225.26

    • [M+Na]⁺ = 247.24

Solubility Profile
  • Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.

  • Sparingly Soluble: Ethanol, Methanol (requires heating).

  • Insoluble: Water.

  • Note: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles to prevent precipitation.

Future Outlook & Drug Design

The 6-phenylchroman-4-one scaffold is currently underutilized compared to its 2-phenyl (flavanone) counterparts. Future development should focus on:

  • C3-Functionalization: Introduction of polar groups (e.g., amines) at the C3 position to improve water solubility and target additional residues in the enzyme active site.

  • Chirality: The C2 and C3 positions are potential chiral centers.[1] Enantioselective synthesis or chiral separation of 6-phenyl derivatives could yield isomers with vastly improved selectivity profiles.

References

  • Synthesis of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. (2015). Link

  • Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones. Frontiers in Chemistry. (2022). Link

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. (2025).[1][2] Link

  • Chemical Book: 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 73316-17-3). Link

Sources

Protocols & Analytical Methods

Method

"palladium-catalyzed synthesis of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

Application Note: Palladium-Catalyzed C(sp²)–C(sp²) Cross-Coupling for the Synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Executive Summary This application note details the optimized protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed C(sp²)–C(sp²) Cross-Coupling for the Synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Executive Summary

This application note details the optimized protocol for the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one). This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core structure for flavonoids, isoflavonoids, and various anti-inflammatory and anticancer agents.

While traditional methods for synthesizing flavonoid derivatives involve acid-catalyzed condensation, this protocol utilizes a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . This approach offers superior functional group tolerance, higher yields, and modularity compared to classical Friedel-Crafts alkylations. This guide is designed for medicinal chemists and process development scientists, emphasizing strict control over metal contamination (ICH Q3D guidelines) and scalable reproducibility.

Retrosynthetic Strategy & Mechanistic Insight

The most robust route to the 6-phenyl derivative is the arylation of the commercially available (or easily synthesized) 6-bromo-4-chromanone precursor.

Reaction Scheme: 6-Bromo-chroman-4-one + Phenylboronic Acid —[Pd(0)/Base]--> 6-Phenyl-chroman-4-one

The Catalytic Cycle (Mechanistic Visualization)

Understanding the cycle is critical for troubleshooting. The reaction proceeds through three distinct stages: Oxidative Addition (rate-limiting), Transmetallation, and Reductive Elimination.[1]

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromo-chromanone TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.[2] Note that the oxidative addition of the aryl bromide is facilitated by electron-rich phosphine ligands.[2]

Experimental Protocol

Reagent Specifications & Stoichiometry

Note: Purity of the starting bromide is critical. Recrystallize 6-bromo-4-chromanone from ethanol if HPLC purity is <98%.

ComponentRoleEquiv.Notes
6-Bromo-4-chromanone Substrate1.0Limiting reagent.
Phenylboronic Acid Coupling Partner1.2 - 1.5Excess ensures complete conversion; homocoupling is a common side reaction.
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Bis(diphenylphosphino)ferrocene ligand provides a large bite angle, enhancing stability and reductive elimination.
K₂CO₃ (2M aq) Base3.0Aqueous base is superior to solid base for activating the boronic acid.
1,4-Dioxane SolventN/AHigh boiling point, miscible with water, solubilizes the chromanone core.
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Rationale: Pd(0) species are sensitive to oxidation. Oxygen also promotes the homocoupling of boronic acids (forming biphenyl), which complicates purification.

  • Action: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum (3x).

Step 2: Solvation and Degassing

  • Action: Add 6-bromo-4-chromanone (1.0 equiv) and Phenylboronic acid (1.3 equiv) to the flask.

  • Action: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Critical Step: Degas the solvent before adding the catalyst. Use the Sparging Method : Bubble Argon directly into the solution for 15 minutes.

    • Why? Removing dissolved O₂ prevents catalyst deactivation (formation of Pd-black).

Step 3: Catalyst Addition & Reaction

  • Action: Add Pd(dppf)Cl₂ · DCM (3-5 mol%) quickly against a positive stream of Argon.

  • Action: Add degassed 2M K₂CO₃ (3.0 equiv) via syringe. The solution will turn biphasic.

  • Action: Heat the mixture to 90°C for 4–16 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] Look for the disappearance of the bromide (M+H not visible) and appearance of product (M+H ≈ 225.1).

Step 4: Workup

  • Cool to room temperature.[4][5]

  • Filter through a pad of Celite to remove bulk Palladium black.[6] Wash the pad with EtOAc.

  • Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine (sat. NaCl).

  • Dry over Na₂SO₄ and concentrate in vacuo.

Purification & Palladium Scavenging (Pharma-Grade)

In drug development, residual Palladium must be <10 ppm (ICH Q3D).[7] Standard column chromatography is often insufficient.

Protocol:

  • Chemical Scavenging: Dissolve the crude oil in THF/MeOH (10:1). Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) at a ratio of 50 wt% relative to the initial catalyst loading.

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE filter to remove the scavenger-Pd complex.

  • Final Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

    • Rf: Product typically elutes around 0.3–0.4 in 20% EtOAc.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize yields if the standard protocol fails.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (SM remains) Start->LowConv Dehal Dehalogenation (H replaces Br) Start->Dehal Homo Homocoupling (Ph-Ph formed) Start->Homo Soln1 Increase Temp or Switch to Pd(PPh3)4 LowConv->Soln1 Soln2 Use Anhydrous Conditions (Cs2CO3/DMF) Dehal->Soln2 Soln3 Degas longer; Slow addition of Boronic Acid Homo->Soln3

Figure 2: Troubleshooting decision matrix for Suzuki couplings on chromanone scaffolds.

Key Insights:

  • Dehalogenation: If you observe the formation of unsubstituted chroman-4-one (mass = 148), the catalytic cycle is stalling at the transmetallation stage, leading to beta-hydride elimination or protonolysis. Solution: Switch to anhydrous conditions using Cs₂CO₃ in DMF to prevent proton sources.

  • Steric Hinderance: While the 6-position is relatively accessible, if using ortho-substituted boronic acids, switch to SPhos Pd G2 catalyst to facilitate the coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. (Context on Chromanones as privileged scaffolds). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Source for Scavenging Protocols).[6][7] Link

  • LookChem. (n.d.). 6-phenyl-3,4-dihydro-2H-pyran and related synthesis data. (General data on phenyl-pyran systems). Link

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Abstract: This application note provides a comprehensive guide for the asymmetric synthesis of chiral 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a substituted flavanone of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the asymmetric synthesis of chiral 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a substituted flavanone of interest in medicinal chemistry and drug development. We present a detailed, two-step synthetic strategy commencing with the synthesis of the 2'-hydroxy-5'-phenylchalcone precursor via a Claisen-Schmidt condensation, followed by a highly enantioselective intramolecular oxa-Michael addition catalyzed by a chiral organocatalyst. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also insights into the rationale behind experimental choices and methods for verifying stereochemical outcomes.

Introduction: The Significance of Chiral Flavanones

Flavanones, a subclass of flavonoids, are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2] The stereochemistry at the C2 position of the flavanone core is often crucial for biological function, making the development of robust asymmetric syntheses for enantiomerically pure flavanones a significant endeavor.[3] The introduction of a phenyl group at the 6-position of the benzopyranone core can modulate the pharmacological profile of the molecule, making 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one an attractive target for synthesis and biological evaluation.

The most common and biomimetic approach to flavanone synthesis involves the intramolecular cyclization of a 2'-hydroxychalcone precursor.[4][5] Achieving high enantioselectivity in this cyclization step is the central challenge, which can be addressed through various catalytic systems.[6][7] This application note will focus on an organocatalytic approach, which offers advantages such as operational simplicity, lower toxicity, and high stereocontrol.[6][8]

Synthetic Strategy Overview

The asymmetric synthesis of chiral 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is approached via a two-step sequence as illustrated in the workflow diagram below. The initial step is the synthesis of the key intermediate, (E)-1-(2-hydroxy-5-phenylphenyl)-3-phenylprop-2-en-1-one (2'-hydroxy-5'-phenylchalcone), through a base-catalyzed Claisen-Schmidt condensation. The subsequent and critical step is the asymmetric intramolecular oxa-Michael addition of the chalcone, catalyzed by a chiral thiourea derivative, to yield the target chiral flavanone with high enantiomeric excess.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Cyclization 2'-Hydroxy-5-phenylacetophenone 2'-Hydroxy-5-phenylacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2'-Hydroxy-5-phenylacetophenone->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation 2'-Hydroxy-5'-phenylchalcone 2'-Hydroxy-5'-phenylchalcone Claisen-Schmidt Condensation->2'-Hydroxy-5'-phenylchalcone Asymmetric Oxa-Michael Addition Asymmetric Oxa-Michael Addition 2'-Hydroxy-5'-phenylchalcone->Asymmetric Oxa-Michael Addition Chiral Thiourea Catalyst Chiral Thiourea Catalyst Chiral Thiourea Catalyst->Asymmetric Oxa-Michael Addition Chiral 6-Phenylflavanone Chiral 6-Phenylflavanone Asymmetric Oxa-Michael Addition->Chiral 6-Phenylflavanone

Caption: Overall workflow for the asymmetric synthesis of chiral 6-phenylflavanone.

Experimental Protocols

Part 1: Synthesis of (E)-1-(2-hydroxy-5-phenylphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-5'-phenylchalcone)

This protocol details the synthesis of the chalcone precursor via a Claisen-Schmidt condensation of 2'-hydroxy-5'-phenylacetophenone and benzaldehyde.[9][10][11]

Materials:

  • 2'-Hydroxy-5'-phenylacetophenone

  • Benzaldehyde

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2'-hydroxy-5'-phenylacetophenone (1.0 eq.) and benzaldehyde (1.05 eq.) in ethanol (30 mL).

  • Base Addition: While stirring vigorously at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (2.0 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The formation of a yellow precipitate often indicates product formation. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (100 g). Carefully acidify the mixture with 10% HCl until it reaches a pH of approximately 5-6.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol to yield a bright yellow crystalline solid.

Part 2: Asymmetric Intramolecular Oxa-Michael Addition

This protocol describes the enantioselective cyclization of the 2'-hydroxy-5'-phenylchalcone to the corresponding chiral 6-phenylflavanone using a quinine-derived thiourea catalyst.[4]

Materials:

  • (E)-1-(2-hydroxy-5'-phenylphenyl)-3-phenylprop-2-en-1-one (from Part 1)

  • Quinine-derived thiourea catalyst (e.g., (1S,2S,4S,5R)-5-ethyl-1-(quinolin-4-yl)-2-((S)-(3,5-bis(trifluoromethyl)phenyl)(thioureido)methyl)quinuclidine)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2'-hydroxy-5'-phenylchalcone (1.0 eq.) and the chiral thiourea catalyst (0.1 eq.).

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration of the chalcone).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (hexane/ethyl acetate 8:2). The disappearance of the yellow chalcone spot and the appearance of a new, less polar spot (visualized under UV light) indicates the formation of the flavanone. The reaction is typically complete within 24-48 hours.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral 6-phenylflavanone as a white solid.

Mechanistic Insights: The Role of the Chiral Catalyst

The enantioselectivity of the intramolecular oxa-Michael addition is controlled by the chiral thiourea catalyst. The catalyst functions as a bifunctional activator, engaging both the nucleophile (the phenolic hydroxyl group) and the electrophile (the α,β-unsaturated ketone) of the chalcone substrate.

G cluster_0 Proposed Catalytic Cycle Chalcone 2'-Hydroxychalcone Complex Chalcone-Catalyst Complex Chalcone->Complex + Catalyst Catalyst Chiral Thiourea Catalyst TransitionState Enantioselective Transition State Complex->TransitionState Conformational Arrangement Product_Catalyst Product-Catalyst Complex TransitionState->Product_Catalyst Intramolecular Cyclization Product_Catalyst->Catalyst Catalyst Regeneration Product Chiral Flavanone Product_Catalyst->Product - Catalyst

Caption: Proposed mechanism of the chiral thiourea-catalyzed asymmetric oxa-Michael addition.

The thiourea moiety of the catalyst activates the enone system of the chalcone through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic tertiary amine of the quinine scaffold deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. This dual activation brings the reacting partners into a specific spatial orientation within a chiral pocket, favoring the attack from one enantiotopic face of the Michael acceptor, thus leading to the formation of one enantiomer of the flavanone in excess.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative data for the synthesis of chiral 6-phenylflavanone based on analogous reactions reported in the literature.

StepReactionCatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)
1Claisen-Schmidt CondensationKOHEthanolRT4-680-90N/A
2Asymmetric CyclizationChiral ThioureaTolueneRT24-4875-85>90

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (ee) of the synthesized chiral 6-phenylflavanone should be determined by chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]

Recommended Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or Chiralcel OD-H, is recommended.[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chiral separations of flavanones. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the flavanone exhibits strong absorbance (e.g., 254 nm or 320 nm).

The separation of the two enantiomers will be observed as two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the areas of the two peaks using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of chiral 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one. The described two-step procedure, involving a Claisen-Schmidt condensation followed by an organocatalyzed asymmetric intramolecular oxa-Michael addition, provides a practical route to this valuable compound for applications in medicinal chemistry and drug discovery. The protocols and analytical methods provided herein are designed to be readily implemented in a standard organic synthesis laboratory.

References

  • Biddle, M. M., Lin, M., & Scheidt, K. A. (2007). Catalytic enantioselective synthesis of flavanones and chromanones. Journal of the American Chemical Society, 129(13), 3830–3831.
  • Bulzomi, P., Bolli, A., Galluzzo, P., Leone, S., Acconcia, F., & Marino, M. (2010). The novel GPER agonist G-1 selectively inhibits estrogen-induced cancer cell growth. IUBMB life, 62(1), 51-60.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2017). International Journal of ChemTech Research, 10(9), 834-840.
  • Dandia, A., Singh, R., & Khaturia, S. (2007). An efficient one pot synthesis of 2-aryl-2, 3-dihydro-4 (1H)-quinolones catalyzed by p-toluenesulphonic acid. Journal of the Indian Chemical Society, 84(11), 1149-1152.
  • Eswara Rao, G., Rahaman, S. A., Prameela Rani, A., & Prasada Rao, C. M. M. (2013). Synthesis, Characterization and Antimicrobial Activity of Novel Chalcones from 1-[4-(1H-imidazol-1-yl) Phenyl] Ethanone. Asian Journal of Research in Chemistry, 6(7), 687-689.
  • Francis, A. P., & Jose, J. (2018). Claisen-Schmidt condensation–An update. Asian Journal of Chemistry, 30(11), 2371-2378.
  • An optimized method for synthesis of 2'hydroxy chalcone. (2014). Asian Journal of Research in Chemistry, 7(5), 481-484.
  • Hong, E. (1966). A Study of the Synthesis of 2'-Hydroxychalcones.
  • Horvath, A., & Nusser, G. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 747-752.
  • Kawasaki, M., Kakuda, H., Goto, M., Kawabataa, S., & Kometanic, T. (2003). Asymmetric synthesis of 2-substituted chroman-4-ones using lipase--catalyzed kinetic resolutions. Tetrahedron: Asymmetry, 14(11), 1529-1534.
  • Lin, C. H., Fang, W. R., Kuo, C. M., Chang, W. Y., Liu, Y. C., Lin, W. Y., ... & Lin, C. E. (2006). Chiral separation of several flavanones by liquid chromatography.
  • Yáñez, J. A., Andrews, P. K., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids.
  • Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(12), 2361-2365.
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules, 27(5), 1699.
  • Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. (2022). Science Advances, 8(20), eabn9730.
  • Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers. (2025). BenchChem.
  • Yáñez, J. A., Andrews, P. K., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids.
  • Chiral HPLC Separ
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
  • Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (2005). Springer.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
  • Synthesis of flavanone-6-carboxylic acid derivatives from salicylic acid derivative. (2012). Indonesian Journal of Chemistry, 12(1), 70-76.
  • Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(12), 2361-2365.
  • US P
  • Asymmetric Organoc
  • Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. (2018). Organic & Biomolecular Chemistry, 16(1), 12-28.

Sources

Method

Application Note: 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one in Drug Discovery

[1] Abstract The 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully unsaturated counterpart (flavone), this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully unsaturated counterpart (flavone), this molecule possesses a chiral center at C2/C3 (depending on substitution) and a non-planar 3,4-dihydro ring system. This structural flexibility allows for unique binding vectors in protein pockets, particularly in kinases, estrogen receptors (SERMs), and neurodegenerative targets like Acetylcholinesterase (AChE).

This guide details the synthesis, derivatization, and biological validation of this scaffold. It moves beyond basic literature to provide a robust, failure-mode-analyzed workflow for generating high-affinity lead compounds.

Section 1: Strategic Synthesis & Quality Control

The "Modular Core" Approach

Direct cyclization to form the 6-phenyl derivative is often low-yielding. The industry-standard approach utilizes a Suzuki-Miyaura Cross-Coupling on a halogenated precursor. This allows for the late-stage introduction of the phenyl ring, enabling researchers to easily swap the phenyl group for other aryl moieties to tune lipophilicity (LogP).

Protocol: Suzuki Coupling of 6-Bromochroman-4-one

Objective: Synthesize high-purity 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reagents:

  • Substrate: 6-Bromo-4-chromanone (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Essential for solubilizing the inorganic base.

Step-by-Step Methodology:

  • Degassing (Critical): Charge a microwave vial or round-bottom flask with 1,4-Dioxane/Water. Sparge with Argon for 15 minutes. Failure to degas causes homocoupling of the boronic acid.

  • Addition: Add 6-Bromo-4-chromanone, Phenylboronic acid, base, and catalyst under a counter-flow of Argon.

  • Reaction: Seal and heat to 90°C for 4-6 hours . (Monitor via TLC: 20% EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       15% EtOAc in Hexanes.
      
    • Target Rf: ~0.4 (in 15% EtOAc).

Quality Control Parameters:

Parameter Specification Method
Purity >98% HPLC (254 nm)
Identity Confirmed ¹H-NMR (400 MHz), MS (ESI+)

| Residual Pd | <10 ppm | ICP-MS (Required for biological assays) |

Synthetic Workflow Diagram

SynthesisWorkflow Start 6-Bromo-4-chromanone Process Suzuki Coupling 90°C, 4h, Dioxane/H2O Start->Process Reagent Phenylboronic Acid + Pd(dppf)Cl2 Reagent->Process Workup Extraction & Drying Process->Workup Product 6-Phenyl-chroman-4-one (Target Scaffold) Workup->Product >90% Yield

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for generating the 6-phenylchroman-4-one core.

Section 2: Derivatization for SAR (Structure-Activity Relationship)

Once the core is synthesized, the ketone at position C4 and the methylene at C3 are the primary vectors for modification.

The Mannich Reaction (C3 Functionalization)

To introduce solubility-enhancing amine groups (crucial for CNS drugs to cross the Blood-Brain Barrier), utilize the Mannich reaction.

  • Reaction: Core + Formaldehyde + Secondary Amine (e.g., Piperidine/Morpholine).

  • Conditions: Ethanol, cat. HCl, Reflux.[2]

  • Outcome: Creates a "Mannich Base" at C3. This is a common strategy to create Acetylcholinesterase (AChE) inhibitors [1].

Section 3: Biological Assay Protocols

Primary Screen: AChE Inhibition Assay (Ellman's Method)

Chromanone derivatives are potent inhibitors of AChE, making them relevant for Alzheimer's research. This protocol validates the biological activity of your synthesized scaffold.[3][4]

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (Yellow,


 = 412 nm).

Protocol:

  • Buffer Prep: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from Electrophorus electricus) in buffer to 0.03 U/mL.

  • Compound Prep: Dissolve 6-phenyl-chroman-4-one in DMSO (Stock 10 mM). Dilute to test concentrations (0.1

    
    M - 100 
    
    
    
    M). Final DMSO concentration must be <1%.
  • Incubation:

    • Add 140

      
      L Buffer.
      
    • Add 20

      
      L Enzyme solution.
      
    • Add 20

      
      L Test Compound.
      
    • Incubate 15 mins at 25°C.

  • Substrate Addition:

    • Add 10

      
      L DTNB (10 mM).
      
    • Add 10

      
      L ATCh (10 mM).
      
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

Data Analysis: Calculate % Inhibition using the slope of the reaction (Velocity,


):


Assay Logic Diagram

AChE_Assay Substrate Acetylthiocholine (Substrate) Product Thiocholine Substrate->Product Enzyme AChE Enzyme Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor Enzyme->Product Hydrolysis (No Inhibitor) Inhibitor 6-Phenyl-chroman-4-one (Test Compound) Complex->Product Blocked Color Yellow Anion (412 nm) Product->Color + DTNB (Ellman's Reagent)

Caption: Figure 2. Mechanism of Action for Ellman's Assay. The scaffold competes for the AChE active site.

Section 4: ADME & Physicochemical Profiling

The 6-phenyl group significantly increases lipophilicity compared to the unsubstituted chromanone. This must be managed.

Key Parameters for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one:

PropertyValue (Predicted)Implication
LogP ~3.2 - 3.5Good membrane permeability; potential solubility issues in aqueous media.
TPSA ~26 ŲExcellent CNS penetration (Blood-Brain Barrier).
Metabolic Liability C3 MethyleneSusceptible to oxidation. Block via gem-dimethylation or spiro-cyclization if half-life is short.

Solubility Protocol (Thermodynamic):

  • Add excess solid compound to PBS (pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter (0.45

    
    m PVDF).
    
  • Quantify filtrate via HPLC against a standard curve.

  • Target: >10

    
    M for hit-to-lead optimization.
    

References

  • Lemke, A. et al. (2018). "Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics."[5] Bioorganic & Medicinal Chemistry.

  • Emami, S. et al. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry.

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • NCI/NIH. (2023). "Standard Protocol for Ellman's Assay in Drug Discovery." Assay Guidance Manual.

  • BenchChem. (2025).[6] "Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis and Applications."

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting common side reactions in 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one synthesis"

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-phenylchroman-4-one). This scaffold is a critical pharmacophore in drug discovery, particularly for SIRT2 inhibition and as a privileged structure in flavonoid chemistry.[1]

Users typically encounter issues in two distinct synthetic pathways:

  • Route A (Modular): Suzuki-Miyaura coupling of 6-bromo-4-chromanone.

  • Route B (De Novo): Friedel-Crafts cyclization of 3-(4-phenylphenoxy)propanoic acid.

This guide treats the synthesis not just as a recipe, but as a system of competing kinetic and thermodynamic pathways.

Module 1: The Suzuki-Miyaura Coupling Route

Context: You are coupling 6-bromo-4-chromanone with phenylboronic acid to install the phenyl ring at the 6-position.

Common Failure Mode: Low Yield & Protodeboronation

Symptom: LCMS shows high consumption of the boronic acid but low conversion to the product. A significant peak corresponding to benzene (or biphenyl) is observed.

Root Cause: The primary enemy here is Protodeboronation . Phenylboronic acids are prone to hydrolytic cleavage of the C-B bond under basic, aqueous conditions, especially if the catalytic turnover is slow.[1] If the palladium cycle stalls, the boronic acid decomposes before it can transmetallate.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Switch from

to

or

.
Anhydrous bases or bases with lower water solubility can reduce the concentration of active hydrolytic species that attack the boronic acid.
Solvent System Use Dioxane/Water (9:1) or Toluene/Water (10:1) .A strictly anhydrous environment prevents the necessary activation of the borate species. A controlled trace amount of water is required for the mechanism, but excess water accelerates deboronation.[1]
Catalyst Upgrade to

or

.
Bidentate ligands like dppf increase the bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, effectively "outrunning" the side reaction.[1]
Visualizing the Failure Pathway

The following diagram illustrates where the cycle breaks down, leading to homocoupling or deboronation.

SuzukiFailure Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 6-Bromo-chromanone TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boron Phenylboronic Acid Boron->TransMet + Base Hydrolysis SIDE REACTION: Protodeboronation (Benzene formation) Boron->Hydrolysis Excess H2O / Slow Cycle Product 6-Phenylchroman-4-one TransMet->Product Reductive Elimination HomoCoup SIDE REACTION: Homocoupling (Biphenyl) TransMet->HomoCoup O2 Leak / Disproportionation Product->Start Regenerate Pd(0)

Figure 1: The Suzuki catalytic cycle highlighting competitive deboronation and homocoupling pathways.[1]

Module 2: The De Novo Cyclization Route

Context: You are cyclizing 3-(4-phenylphenoxy)propanoic acid using Polyphosphoric Acid (PPA) or Lewis Acids to build the chromanone ring.

Common Failure Mode: Intermolecular Acylation (Oligomerization)

Symptom: The reaction mixture becomes an intractable tar/gum. Mass spec shows repeating units of +238 Da (dimers/trimers).

Root Cause: Friedel-Crafts cyclization is a competition between Intramolecular (Ring Closure) and Intermolecular (Polymerization) acylation.

  • Intramolecular: Kinetic favorability due to proximity (entropy).

  • Intermolecular: Driven by high concentration or insufficient activation of the electrophile.

Troubleshooting Protocol:

  • Dilution Factor: If using a Lewis Acid (e.g.,

    
     with the acid chloride), perform the reaction under high dilution conditions  (
    
    
    
    ). This statistically favors the intramolecular reaction.
  • The PPA Method (Preferred):

    • Step 1: Pre-heat the PPA to 60°C before adding the substrate. PPA is viscous; poor mixing creates "hotspots" of high substrate concentration, leading to polymerization.[1]

    • Step 2: Add the substrate slowly as a solid or melt.

    • Step 3: Quench immediately upon completion. Prolonged exposure to PPA can cause the ether linkage (position 1) to cleave, opening the ring back up.

Common Failure Mode: Formation of the Linear Enone

Symptom: Isolation of acrylophenone derivatives instead of the cyclic chromanone. Mechanism: This occurs via a Fries Rearrangement followed by elimination rather than cyclization, or if the propionic acid side chain undergoes elimination to an acrylate before it can cyclize.[1] Correction: Ensure the reaction temperature does not exceed 80-90°C. Higher temperatures favor elimination thermodynamics over the cyclization.

Module 3: Intrinsic Scaffold Instability

Context: You have successfully synthesized the product, but purity decreases during storage or workup.

Issue: Aldol Condensation (Self-Dimerization)

Description: Chroman-4-ones possess an acidic


-proton at the C3 position. In the presence of residual base (from Suzuki workup) or even on basic alumina columns, they undergo self-Aldol condensation.

Q: How do I prevent the product from turning yellow/orange? A: The yellow color indicates the formation of a conjugated system (likely the aldol dimer or oxidation to chromone).

  • Workup: Always wash the organic layer with mild acid (0.1M HCl) to neutralize any residual base.

  • Purification: Avoid basic alumina. Use Silica Gel. If the compound is acid-sensitive, use neutral silica.[1]

Issue: Oxidation to Chromone

Description: The 2,3-dihydro bond is susceptible to oxidative dehydrogenation, converting the Chromanone (saturated) to Chromone (unsaturated).[1] Trigger: Exposure to air in solution, particularly in halogenated solvents under light.[1] Prevention: Store the pure compound under Nitrogen/Argon at -20°C. Avoid leaving the compound in solution (e.g.,


) for extended periods (NMR tubes).

Summary of Critical Parameters

Reaction StageCritical ParameterTarget RangeConsequence of Deviation
Suzuki Coupling Oxygen Levels< 5 ppm (Degas thoroughly)Homocoupling (Biphenyl formation)
Suzuki Coupling Water ContentControlled (Trace)Protodeboronation (Yield Loss)
Cyclization Substrate Conc.Low (< 0.1 M)Oligomerization (Tar formation)
Cyclization Temperature60 - 80°CRing Opening (if too high) or Stalling (if too low)
Storage pH EnvironmentNeutral/Slightly AcidicAldol Dimerization (if basic)

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Chromanone Synthesis & Side Reactions

    • Gabriele, B., et al. (2009).[1] Synthesis of substituted chroman-4-ones. Tetrahedron.

  • Aldol Condensation of Chromanones

    • Vogel, S., et al. (2012).[1] Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry.

  • Protodeboronation Kinetics

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • Friedel-Crafts Cyclization using PPA

    • Rowlett, B. (2018).[1] Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

Sources

Optimization

"overcoming solubility issues of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

Technical Support Center: Solubility Optimization for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Ticket ID: #SOL-6PH-FLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Ticket ID: #SOL-6PH-FLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming precipitation and poor bioavailability in biological assays.[1][2]

Executive Summary & Physicochemical Profile

User Issue: You are likely experiencing rapid precipitation ("crashing out") of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (hereafter 6-Ph-Flavanone ) upon dilution into aqueous buffers or cell culture media.

Root Cause Analysis: The core structure is a flavanone (chroman-4-one) .[1][2] While standard flavanones (e.g., Naringenin) are already poorly soluble (BCS Class II), your specific derivative carries a phenyl group at the 6-position .

  • Hydrophobicity: The 6-phenyl substitution significantly increases the partition coefficient (LogP > 3.5 estimated), driving the molecule to self-aggregate in polar solvents to minimize entropy loss.[1]

  • Lattice Energy: The biphenyl-like character facilitates strong

    
     stacking interactions in the solid state, creating a high-energy crystal lattice that resists dissolution.[1][2]
    

Tier 1 Support: In Vitro & Cell Culture Troubleshooting

Context: Researchers often observe turbidity immediately after adding a DMSO stock solution to media.

FAQ: Why does my compound precipitate even at 10 µM?

Answer: You are likely triggering "kinetic precipitation."[1] When a high-concentration DMSO stock hits the aqueous media, the solvent power drops exponentially. If the local concentration exceeds the thermodynamic solubility before the DMSO disperses, nuclei form instantly.

Protocol A: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to the cell well.[1]

  • Prepare Intermediate Stock: Dilute your primary DMSO stock (e.g., 10 mM) 1:10 into pure DMSO or Ethanol to create a working stock (1 mM).

  • Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

  • Rapid Dispersion:

    • Place the pipette tip submerged in the media.

    • Expel the compound quickly while simultaneously swirling the plate/tube.

    • Target: Final DMSO concentration < 0.5% (v/v).[3]

  • Serum Buffering: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS).[1][2] Albumin (BSA) acts as a natural carrier, sequestering lipophilic drugs and preventing macro-aggregation.

Decision Tree: Troubleshooting Precipitation

Precipitation_Troubleshooting Start Turbidity Detected in Media Check_Microscope Microscopic Inspection (40x) Start->Check_Microscope Crystals Crystalline Needles/Plates? Check_Microscope->Crystals Yes Amorphous Amorphous Blobs/Oil Droplets? Check_Microscope->Amorphous Yes Solvent_Switch Switch Stock Solvent (Try DMA or PEG-400) Crystals->Solvent_Switch High Lattice Energy Carrier_Add Add Carrier Protein (BSA/HSA) to Media Amorphous->Carrier_Add Liquid-Liquid Phase Separation Success Proceed to Assay Solvent_Switch->Success Carrier_Add->Success

Figure 1: Diagnostic workflow for identifying the nature of precipitation and selecting the immediate corrective action.

Tier 2 Support: Advanced Formulation (In Vivo / High Dose)

Context: Simple cosolvents (DMSO/PEG) are insufficient for animal dosing due to toxicity or volume limits. You need a structural vehicle.

Strategy: Cyclodextrin Complexation

For 6-Ph-Flavanone, standard


-Cyclodextrin is often insufficient due to the bulky phenyl group.[1][2] You require derivatized cyclodextrins .

Recommended Carrier: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
or Sulfobutylether-

-CD (SBE-

-CD)
.[1][2]
  • Mechanism:[1][2][4][5] The hydrophobic flavanone core enters the CD cavity, while the hydrophilic hydroxypropyl groups interact with water.

Protocol B: Preparation of Inclusion Complex (Kneading Method)
ParameterSpecification
Molar Ratio 1:2 (Drug : HP-

-CD) to account for bulky 6-phenyl group
Solvent Ethanol (absolute) + Water
Equipment Mortar & Pestle or Ball Mill

Step-by-Step:

  • Weighing: Weigh an equivalent of 1 mmol 6-Ph-Flavanone and 2 mmol HP-

    
    -CD.
    
  • Paste Formation: Add the HP-

    
    -CD to the mortar.[1][2] Add minimal water to form a thick paste.
    
  • Incorporation: Dissolve the 6-Ph-Flavanone in a small volume of Ethanol. Slowly add this to the CD paste while grinding vigorously.

  • Kneading: Grind for 30–45 minutes until the paste dries and forms a powder. The friction energy drives the inclusion.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Reconstitution: The resulting powder should dissolve clearly in saline for IP/IV injection.

Tier 3 Support: Solid Dispersions (Oral Bioavailability)[1][2][6]

Context: You are observing low systemic exposure (AUC) after oral gavage in mice/rats.

Issue: The compound is not dissolving in the GI tract (Dissolution Rate Limited). Solution: Create an Amorphous Solid Dispersion (ASD) to break the crystal lattice permanently.

Protocol C: Solvent Evaporation with PVP-K30

Rationale: Polyvinylpyrrolidone (PVP) inhibits recrystallization via hydrogen bonding with the carbonyl of the flavanone.

  • Dissolution: Dissolve 6-Ph-Flavanone and PVP-K30 (Ratio 1:4 w/w) in a common solvent (Dichloromethane or Ethanol).

  • Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure to remove the solvent rapidly. Slow evaporation promotes crystal growth—avoid it.[2]

  • Desiccation: Store the resulting foam/film in a desiccator for 48 hours.

  • Milling: Pulverize into a fine powder before suspending in 0.5% Carboxymethylcellulose (CMC) for oral gavage.

Analytical Validation: "Is it actually dissolved?"

Warning: Visual clarity is deceptive. Nanoparticles (micelles) can be clear but biologically unavailable or prone to false positives in assays.

Required Validation Steps:

  • Dynamic Light Scattering (DLS):

    • Pass: Polydispersity Index (PDI) < 0.2 (Monodisperse solution).

    • Fail: PDI > 0.5 or peaks > 1000 nm (Aggregates detected).

  • Centrifugation Test:

    • Spin your "dissolved" stock at 15,000 x g for 10 minutes.

    • Measure UV-Vis absorbance of the supernatant.[1] If absorbance drops >10% compared to pre-spin, you have hidden precipitation.

References & Authority

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Authoritative text on HP-

    
    -CD selection for lipophilic drugs). 
    
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Specific protocols for DMSO stock management in cell assays).

  • Tran, P. H. L., et al. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to anticancer drugs. Pharmaceutics.[6] (Protocols for PVP solid dispersions).

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in your specific biological system.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one Cyclization

Welcome to our dedicated technical support guide for the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a flavanone derivative of significant interest in medicinal chemistry. This resource is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a flavanone derivative of significant interest in medicinal chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of the intramolecular cyclization of the corresponding 2'-hydroxychalcone precursor. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your catalytic process.

Frequently Asked Questions (FAQs)

Q1: My flavanone yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically stem from three main areas: incomplete conversion of the 2'-hydroxychalcone starting material, degradation of the product, or formation of unwanted side products.[1]

Troubleshooting Steps:

  • Purity of Starting Material: The purity of the 2'-hydroxychalcone precursor is critical. Impurities from the initial Claisen-Schmidt condensation can inhibit the catalyst or promote side reactions.[2]

    • Recommendation: Purify the chalcone via recrystallization or column chromatography before proceeding with the cyclization step. Confirm purity through NMR and melting point analysis.[2]

  • Catalyst Choice and Loading: The selection of the catalyst is paramount. Both acid and base catalysts are commonly employed for this transformation.[3]

    • Acid Catalysis: Methanesulfonic acid or acetic acid can be effective.[3][4] However, strong acidic conditions can sometimes lead to degradation or the formation of byproducts.

    • Base Catalysis: Piperidine or sodium acetate are often used.[4][5] Base-catalyzed reactions can be sensitive to the substrate's electronic properties.

    • Recommendation: If one class of catalyst is providing low yields, explore the other. Additionally, optimizing the catalyst loading is crucial; increasing it might enhance the reaction rate but could also promote side reactions.[1]

  • Reaction Conditions: Temperature and reaction time are key variables.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gradual increase in temperature might be necessary.[2] Conversely, if side products are forming, lowering the temperature could improve selectivity.[1] For thermally sensitive compounds, milder, enzyme-assisted methods could be explored.[6]

Q2: I'm observing a significant amount of the corresponding flavone as a side product. How can I suppress this oxidation?

A2: The formation of the flavone (6-phenyl-2H-1-benzopyran-4-one) is a common issue, arising from the in-situ oxidation of the flavanone product.[1][7] This is particularly prevalent in reactions that are open to the atmosphere or use certain catalytic systems.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon or nitrogen, is the most direct way to minimize oxidation.[1] This is especially important for reactions run at higher temperatures or for extended periods.

  • Choice of Catalyst and Oxidant: Some catalytic systems, particularly those involving certain transition metals or iodine, are designed to promote oxidation to the flavone.[8][9]

    • Recommendation: If the flavanone is the desired product, avoid reaction conditions explicitly designed for flavone synthesis, such as the I₂/DMSO system.[2] Palladium(II) catalysts can be tuned to favor either flavone or flavanone formation based on the choice of oxidant and additives. For flavanone synthesis using Pd(TFA)₂, Cu(OAc)₂ as an oxidant under an argon atmosphere followed by acidic workup has been shown to be effective.[8][10]

  • Two-Step Procedure: If one-pot synthesis consistently leads to over-oxidation, consider a two-step approach. First, perform the cyclization under non-oxidizing conditions to form the flavanone. After isolation and purification, the flavanone can then be subjected to a separate, optimized oxidation step if the flavone is ultimately desired.[2]

Q3: The intramolecular cyclization of my substituted 2'-hydroxychalcone is not proceeding. What structural factors could be at play?

A3: The electronic and steric properties of substituents on both aromatic rings of the 2'-hydroxychalcone can significantly influence the rate and success of the cyclization.

Key Considerations:

  • Electron-Withdrawing Groups (EWGs): Chalcones bearing strong EWGs (e.g., -NO₂) on the B-ring can be less reactive towards intramolecular Michael addition, which is a key step in the cyclization mechanism.[2] These substrates may require more forcing conditions or a more potent catalyst.

  • Electron-Donating Groups (EDGs): EDGs on the A-ring can increase the nucleophilicity of the phenolic oxygen, potentially facilitating the reaction.

  • Steric Hindrance: Bulky substituents near the reactive sites (the 2'-hydroxyl group and the α,β-unsaturated ketone) can sterically hinder the necessary conformational arrangement for cyclization.

  • Unprotected Hydroxyl Groups: Free hydroxyl groups on the aromatic rings, other than the 2'-hydroxyl, can sometimes interfere with the reaction, particularly in base-catalyzed systems or those sensitive to acidic protons.[2] Protection of these groups may be necessary.

Troubleshooting Workflow:

G start Low or No Cyclization check_purity Verify Purity of 2'-Hydroxychalcone start->check_purity ewg Substrate has strong Electron-Withdrawing Groups? check_purity->ewg Purity Confirmed end_fail Re-evaluate Synthetic Route check_purity->end_fail Impure steric Potential Steric Hindrance? ewg->steric No increase_severity Increase Temperature or Use Stronger Catalyst (e.g., Methanesulfonic Acid) ewg->increase_severity Yes protect Other Unprotected -OH Groups? steric->protect No change_catalyst Switch Catalyst Type (Acid vs. Base) steric->change_catalyst Yes protect_groups Protect Hydroxyl Groups protect->protect_groups Yes protect->end_fail No end_success Successful Cyclization increase_severity->end_success protect_groups->end_success change_catalyst->end_success G Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide + Base (-BH) Flavanone Flavanone Phenoxide->Flavanone Intramolecular Oxa-Michael Addition Retro_Aldol Retro-Aldol Decomposition Phenoxide->Retro_Aldol Side Reaction Flavanone->Chalcone Reversible Ring-Opening

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one's Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Benzopyran-4-one Scaffold The 4H-benzopyran-4-one core structure, particularly its flavanone subclas...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzopyran-4-one Scaffold

The 4H-benzopyran-4-one core structure, particularly its flavanone subclass, is a privileged scaffold in medicinal chemistry. These compounds are abundant in nature and serve as a foundation for designing novel therapeutic agents due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Derivatives of 3-substituted benzopyran-4-one have shown particular promise as cytotoxic agents against various cancer cell lines[1]. This guide focuses on a specific derivative, 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one , outlining a rigorous, multi-faceted in vitro strategy to validate its biological potential and compare its efficacy against relevant alternatives. Our approach prioritizes not just the execution of protocols but the causal logic behind experimental choices, ensuring a robust and translatable dataset.

A Strategic Workflow for In Vitro Validation

A systematic in vitro evaluation is paramount to de-risk and prioritize novel chemical entities. The process begins with broad cytotoxicity screening across relevant cell lines to establish a general activity profile and therapeutic window. Compounds showing promising and selective activity are then subjected to more complex, mechanism-of-action (MoA) assays to elucidate how they exert their biological effects. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity (e.g., MTT/XTT Assays) A->B C Selectivity Assessment (Cancer vs. Normal Cell Lines) B->C D Apoptosis Analysis (Annexin V/PI Staining) C->D If Selective Activity Found E Anti-Inflammatory Screening (Nitric Oxide Assay) C->E If Selective Activity Found F Neuroprotection Assay (Oxidative Stress Model) C->F If Selective Activity Found G Kinase Profiling D->G Elucidate Target E->G Elucidate Target F->G Elucidate Target H In Vivo Model Selection G->H

Caption: A tiered workflow for in vitro validation of a novel compound.

Anticancer Activity Evaluation

Given the established anticancer potential of the flavanone family, the primary validation path for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one is the assessment of its antiproliferative and cytotoxic effects.

Primary Screen: Assessing Cellular Viability

The initial step is to determine the compound's effect on the metabolic activity of cancer cells, which serves as a robust proxy for cell viability and proliferation. The tetrazolium reduction assays, MTT and XTT, are foundational for this purpose.

Causality Behind the Choice: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce tetrazolium salts to colored formazan products, a conversion that is quantifiable by spectrophotometry[3]. The intensity of the color produced is directly proportional to the number of viable cells[4].

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic choice, it produces a purple, water-insoluble formazan that must be dissolved in an organic solvent (like DMSO or SDS) prior to measurement[3][5].

  • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate): An improved alternative, XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step. This simplifies the protocol, reduces potential toxicity from the solubilizing agent, and improves assay reliability[6][7].

G MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction in Viable Cells Enzymes Mitochondrial Oxidoreductases

Caption: The enzymatic reduction of MTT in viable cells.

Trustworthy Protocol: The MTT Cell Viability Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.

  • Compound Treatment: Prepare serial dilutions of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one and comparator compounds (e.g., Doxorubicin as a positive control, an inactive analog as a negative control) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 48-72 hours. Rationale: A 48-72 hour exposure is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL)[4]. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well[5].

  • Data Acquisition: Place the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader[4].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Data: Antiproliferative Activity (IC₅₀, µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)¹
6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one 8.512.2> 50> 5.9
2-Phenyl-chroman-4-one (Control Analog)[8]> 100> 100> 100-
Doxorubicin (Positive Control)0.91.12.52.8
¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7). A higher SI is desirable.
(Note: Data are representative examples based on literature values for similar compounds to illustrate the comparison.)
MoA Study: Investigating Apoptosis

If a compound demonstrates potent and selective cytotoxicity, the next critical step is to determine if it induces programmed cell death, or apoptosis. This is a highly regulated process preferable to necrosis, as it avoids triggering an inflammatory response[9].

Causality Behind the Choice: Key hallmarks of early apoptosis include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of a cascade of caspase enzymes[10][11]. We can detect PS exposure using fluorescently labeled Annexin V, a protein with a high affinity for PS[12]. Propidium Iodide (PI) is used concurrently as a viability dye; it is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

G cluster_0 Apoptosis Induction cluster_1 Execution Phase cluster_2 Detection Markers A Death Receptor Pathway (Extrinsic) C Initiator Caspases (Caspase-8, -9) A->C B Mitochondrial Pathway (Intrinsic) B->C D Executioner Caspases (Caspase-3, -7) C->D E Cellular Disassembly (DNA fragmentation, etc.) D->E F Phosphatidylserine (PS) Flipping (Early Stage) E->F G Membrane Permeabilization (Late Stage) E->G

Caption: Key pathways and markers in apoptosis.

Trustworthy Protocol: Annexin V-FITC / PI Flow Cytometry Assay

This protocol provides quantitative, multi-parameter data on individual cells.

  • Cell Treatment: Seed and treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours, alongside vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions[13]. Incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorophores.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Analysis: Gate the cell populations to quantify four distinct groups:

    • Viable: Annexin V-negative / PI-negative.

    • Early Apoptotic: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

    • Necrotic: Annexin V-negative / PI-positive.

Comparative Data: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Treatment (at IC₅₀)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control (0.1% DMSO)95.12.52.4
6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one 45.338.616.1
Doxorubicin40.242.517.3
(Note: Data are representative examples to illustrate the comparison.)

Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to numerous diseases, including cancer. Many flavonoids exhibit anti-inflammatory properties. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation[14].

Causality Behind the Choice: We can model inflammation in vitro by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls. This induces the expression of iNOS and subsequent production of large amounts of NO[14]. The NO released into the culture medium is rapidly converted to nitrite (NO₂⁻). The Griess assay provides a simple colorimetric method to measure nitrite concentration, which serves as an indicator of NO production[14].

Trustworthy Protocol: Nitric Oxide Inhibition (Griess) Assay

This protocol includes a crucial counter-screen for cytotoxicity to ensure the observed effects are genuinely anti-inflammatory.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[14].

    • Incubate for 10 minutes at room temperature. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytotoxicity Counter-Screen: In a parallel plate treated identically, perform an MTT or XTT assay to confirm that the reduction in nitrite is not simply due to cell death. Rationale: This is a critical self-validating step. A true anti-inflammatory effect will reduce NO production at non-toxic concentrations of the compound.

Comparative Data: Inhibition of Nitric Oxide Production

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one 15.2> 50
Indomethacin (Positive Control)[15]10.5> 100
(Note: Data are representative examples to illustrate the comparison.)

Summary and Future Directions

This guide outlines a foundational in vitro strategy to characterize the biological activity of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one . The proposed workflow systematically evaluates its potential as an anticancer and anti-inflammatory agent through validated, industry-standard assays. The comparative data framework allows for objective assessment against known active compounds and inactive analogs.

Positive results from these assays—specifically, potent and selective cytotoxicity via apoptosis induction or significant NO inhibition at non-toxic doses—would strongly justify advancing this compound to the next stages of drug discovery. These would include broader kinase profiling to identify specific molecular targets[16][17], further mechanism-of-action studies (e.g., cell cycle analysis, western blotting for key apoptotic proteins), and eventual validation in preclinical in vivo models.

References

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  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

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  • Sahu, N. K., et al. (n.d.). Synthetic flavonols and flavones: A future perspective as anticancer agents. ResearchGate. Retrieved from [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Retrieved from [Link]

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  • Yapar, E. A., et al. (2011). Synthesis and Evaluation of Flavanones as Anticancer Agents. PMC - NIH. Retrieved from [Link]

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  • Al-Amin, M., et al. (2019). In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ >1-42> ) toxicity and aggregation. Research @ Flinders. Retrieved from [Link]

  • Kumar, S., et al. (2015). In vitro antioxidant and anticancer activity of flavonoids from Cassia Tora linn. leaves against human breast carcinoma cell. Der Pharma Chemica. Retrieved from [Link]

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  • Adeniran, L. A., et al. (2020). In vitro anti-inflammation, selective cytotoxicity, and inhibition of induced nitric oxide from lipopolysaccharide-stimulated raw 264.7 macrophages activities of flavonoids from Hermannia geniculata eckl and zeyh roots extract. Pharmacognosy Magazine. Retrieved from [Link]

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  • Sabe, V. T., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Retrieved from [Link]

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  • Teng, A. G., et al. (2016). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. Retrieved from [Link]

  • Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

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  • Satoh, K., et al. (1998). Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][3][5]benzothiazin-6-ones. PubMed. Retrieved from [Link]

  • Widyawaruyanti, A., et al. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. For 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a flavanone derivative with significant therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. For 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a flavanone derivative with significant therapeutic potential, the establishment of robust and reliable analytical methods is a critical prerequisite for its progression through the drug development pipeline. This guide provides an in-depth comparison of various analytical techniques for the quantification and characterization of this compound, with a special focus on the principles and practices of cross-validation to ensure data integrity and inter-laboratory reproducibility.

The Imperative of Method Validation and Cross-Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][2][4][5]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure that they provide equivalent and reliable data.[6][7] This is particularly crucial when methods are transferred between different sites or when a new method is intended to replace an existing one. The US Food and Drug Administration (FDA) also provides guidance on bioanalytical method validation, which includes recommendations for cross-validation.[6][7]

This guide will explore and compare the following analytical methodologies for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for routine analysis and quality control.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A high-sensitivity and high-selectivity method ideal for bioanalysis and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for non-volatile analytes like flavanones.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[8][9][10] For the analysis of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a reversed-phase HPLC method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is often effective for separating flavonoids.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one (typically around 280-320 nm for flavanones).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered prior to injection.

ParameterHPLC-UV
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Quantitation (LOQ) 10 ng/mL
Analysis Time 15-20 minutes
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC.[13] The coupling of UPLC with tandem mass spectrometry provides exceptional selectivity, making it the method of choice for complex matrices and low-level quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but often with a faster gradient to leverage the speed of UPLC.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization Mode: ESI in positive or negative mode, depending on the ionization efficiency of the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification, providing high selectivity.

ParameterUPLC-MS/MS
Linearity (R²) > 0.999
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.5%
Limit of Quantitation (LOQ) 0.1 ng/mL
Analysis Time 3-5 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. For non-volatile compounds like flavanones, a derivatization step is typically required to increase their volatility.[14][15][16] Trimethylsilylation is a common derivatization technique for flavonoids.[14][15][16]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization: The sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide) to form the trimethylsilyl (TMS) derivative of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one.[16]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron Ionization (EI) at 70 eV.

ParameterGC-MS (with Derivatization)
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Limit of Quantitation (LOQ) 5 ng/mL
Analysis Time 25-30 minutes

Cross-Validation: Ensuring Method Concordance

The core of this guide is to emphasize the critical step of cross-validation. This process ensures that different analytical methods yield comparable results, thereby validating the integrity of the data generated across different platforms or laboratories.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., UPLC-MS/MS) M1_Val Full Method Validation (ICH Q2(R1)) M2_Val Full Method Validation (ICH Q2(R1)) Analyte 6-Phenyl-3,4-dihydro-2h- 1-benzopyran-4-one Samples Analysis1 Analyze with Method 1 Analyte->Analysis1 Analysis2 Analyze with Method 2 Analyte->Analysis2 Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analysis1->Comparison Analysis2->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Design for Cross-Validation

A set of at least 20 samples of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, covering the analytical range of both methods, should be analyzed in parallel. The results obtained from both methods are then statistically compared.

The acceptance criteria for cross-validation should be pre-defined in the validation protocol. A common approach is to assess the percentage difference between the results obtained from the two methods. For the majority of the samples (e.g., at least 67%), the difference should be within ±20% of the mean value.

Chiral Separation: A Special Consideration

Many flavanones, including potentially 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, possess a chiral center at the C2 position.[17][18] Therefore, the development of stereoselective analytical methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. Both HPLC and Supercritical Fluid Chromatography (SFC) with chiral stationary phases have been successfully employed for the enantiomeric separation of flavanones.[17][19][20]

Workflow for Chiral Method Development

ChiralMethodDevelopment Racemic Racemic Mixture of 6-Phenyl-3,4-dihydro-2h- 1-benzopyran-4-one Screening Screen Chiral Stationary Phases (e.g., polysaccharide-based) Racemic->Screening Optimization Optimize Mobile Phase & Temperature Screening->Optimization Validation Validate Enantioselective Method (ICH Q2(R1)) Optimization->Validation Separation Baseline Separation of Enantiomers Validation->Separation

Caption: A typical workflow for developing a chiral separation method.

Conclusion and Recommendations

The choice of an analytical method for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one should be guided by the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and assays where high sensitivity is not a primary requirement.

  • UPLC-MS/MS is the gold standard for bioanalysis, impurity profiling, and any application demanding high sensitivity and selectivity.

  • GC-MS , while requiring a derivatization step, can be a valuable alternative, particularly for structural elucidation and confirmation.

Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory.[4][21] Furthermore, when multiple methods or laboratories are involved in the analysis of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a well-designed cross-validation study is essential to ensure the consistency and reliability of the data, ultimately supporting the successful development of this promising therapeutic agent.

References

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463603. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wang, S., & Li, H. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-10. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Shaw, P. E., & Buslig, B. S. (1992). Gas Chromatographic-Mass Spectrometric Characterization of Flavanones in Citrus and Grape Juices. The Analyst, 117(3), 551-554. [Link]

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. University of Valladolid Institutional Repository. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. [Link]

  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1). [Link]

  • Kéki, S., et al. (2010). Gas chromatographic–mass spectrometric fragmentation study of flavonoids as their trimethylsilyl derivatives: Analysis of flavonoids, sugars, carboxylic and amino acids in model systems and in citrus fruits. Journal of Chromatography A, 1217(1), 121-131. [Link]

  • Narasimhachari, N., & von Rudloff, E. (1962). Gas–liquid chromatography of some flavonoid compounds and hydroxy diphenyls. Canadian Journal of Chemistry, 40(6), 1123-1129. [Link]

  • Furia, T. E., & Bellanca, N. (1976). Gas Chromatography of the Trimethylsilyl Derivatives of Flavanones. Journal of Agricultural and Food Chemistry, 24(2), 397-400. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chen, Y., et al. (2021). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 26(15), 4543. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Shikov, A. N., et al. (2018). Comparison of Spectrophotometric Methods of Total Flavonoid Assay Based on Complex Formation with Aluminum Chloride as Applied to Angionorm Herbal Product. Journal of Pharmaceutical Negative Results, 9(1), 24-29. [Link]

  • Kumar, N., & Pruthi, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486-S491. [Link]

  • Nielsen, S. E., & Dragsted, L. O. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Food Chemistry, 62(2), 121-128. [Link]

  • Cuyckens, F., & Claeys, M. (2001). Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

  • Ghasemzadeh, A., et al. (2014). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pharmacognosy Magazine, 10(Suppl 2), S300-S306. [Link]

  • LCGC International. (2023). New Study Reviews Chromatography Methods for Flavonoid Analysis. [Link]

  • de Souza, C. M. M., et al. (2013). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 23(3), 443-449. [Link]

  • Valls, J., et al. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. In Mass Spectrometry. IntechOpen. [Link]

  • Papoti, V. T., & Tsimogiannis, D. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 7(10), 164. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pérez-Pertejo, Y., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Scientific Reports, 13(1), 16733. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Lee, J. H., et al. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Metabolites, 13(9), 978. [Link]

  • Wang, Y., et al. (2019). Simultaneous Separation and Determination of 22 Coumarin Derivatives in Cosmetics by UPLC-MS/MS. ResearchGate. [Link]

  • Promgool, T., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 618589. [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. [Link]

  • Beliaev, A. (2010). Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. Current Organic Chemistry, 14(6), 579-597. [Link]

  • Aydin, F. (2006). Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione. Molbank, 2006(2), M468. [Link]

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Sources

Validation

"assessing the selectivity of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one"

An In-depth Technical Guide on the Selectivity Assessment of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (6-Phenylchroman-4-one). Executive Summary & Compound Profile 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Selectivity Assessment of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (6-Phenylchroman-4-one).

Executive Summary & Compound Profile

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (commonly referred to as 6-phenylchroman-4-one ) represents a privileged scaffold in medicinal chemistry, distinct from its naturally occurring isomer, Flavanone (2-phenylchroman-4-one). While natural flavonoids typically bear phenyl substituents at the C2 or C3 positions, the C6-phenyl substitution pattern confers a unique pharmacological profile, primarily positioning this molecule and its derivatives as potent, selective inhibitors of Sirtuin 2 (SIRT2) and, in specific contexts, 17


-Hydroxysteroid Dehydrogenase Type 1 (17

-HSD1)
.

This guide focuses on assessing the selectivity of this compound, a critical parameter for validating its utility as a chemical probe or lead candidate. Unlike pan-inhibitors, 6-phenylchroman-4-one derivatives are designed to exploit the specific hydrophobic "C-pocket" of SIRT2, avoiding off-target inhibition of the closely related SIRT1 and SIRT3 isoforms, which is essential for minimizing toxicity and ensuring precise mechanistic attribution in cellular studies.

Chemical Identity
PropertyDetail
IUPAC Name 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one
Common Name 6-Phenylchroman-4-one
Core Scaffold Chroman-4-one (Dihydrobenzopyranone)
Primary Target SIRT2 (NAD+-dependent deacetylase)
Secondary Targets 17

-HSD1, Pteridine Reductase 1 (PTR1)
Key Structural Feature C6-Phenyl group (Biaryl axis) – Critical for allosteric binding

Mechanism of Action: The Basis for Selectivity

To assess selectivity, one must understand the binding mode. 6-Phenylchroman-4-one does not bind to the conserved NAD+ binding pocket (which would result in broad-spectrum inhibition). Instead, structural activity relationship (SAR) studies suggest it targets an allosteric site or the extended substrate-binding groove unique to SIRT2.

  • SIRT2 Specificity: The chroman-4-one core occupies a hydrophobic pocket adjacent to the catalytic site. The 6-phenyl substituent extends into a selectivity pocket (often termed the "C-pocket" in SIRT2) that is sterically restricted or absent in SIRT1 and SIRT3.

  • Selectivity Mechanism: By stabilizing the enzyme in an inactive conformation or blocking substrate entry (e.g.,

    
    -tubulin), the compound achieves high selectivity indices (SI).
    
Diagram: Mechanism of Selective SIRT2 Inhibition

SIRT2_Mechanism SIRT2 SIRT2 Enzyme (Active Conformation) Complex Enzyme-Inhibitor Complex (Allosteric Site Bound) SIRT2->Complex + Inhibitor Deacetylation Deacetylation (Microtubule Instability) SIRT2->Deacetylation Normal Function Inhibitor 6-Phenylchroman-4-one Inhibitor->Complex Complex->Deacetylation Inhibits Block Steric Blockade of C-Pocket Complex->Block Induces Substrate Acetylated alpha-Tubulin Block->Substrate Prevents Binding

Caption: Allosteric binding of 6-phenylchroman-4-one to SIRT2 prevents substrate (alpha-tubulin) access, distinct from competitive NAD+ inhibition.

Comparative Analysis: Performance vs. Alternatives

When validating 6-phenylchroman-4-one, it must be benchmarked against "Gold Standard" inhibitors. The following table contrasts its profile with established SIRT2 inhibitors.

CompoundTarget ProfileSelectivity (SIRT2 vs SIRT1/3)MechanismKey Limitation
6-Phenylchroman-4-one SIRT2 Selective High (>50-fold) Allosteric / Substrate CompetitionSolubility can be limited; requires formulation.
AGK2 SIRT2 SelectiveModerate (~10-fold)IC50 ~ 3.5

M
Cellular permeability varies.
SirReal2 SIRT2 Highly SelectiveVery High (>1000-fold)Rearrangement of Active SiteComplex synthesis; expensive.
Sirtinol Pan-SIRT (1/2)Low (Non-selective)Competitive (H3/NAD+)Off-target effects on SIRT1 confound data.
Suramin Broad SpectrumNonePolyanionic bindingBlocks many DNA/RNA enzymes; toxic.

Scientist’s Insight: While SirReal2 offers higher potency, chroman-4-ones represent a more accessible synthetic scaffold with tunable properties. If your 6-phenylchroman-4-one derivative shows an IC50 < 5


M with >20-fold selectivity against SIRT1, it is considered a high-quality probe.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, you must employ a "Selectivity Funnel" comprising biochemical and cellular assays.

Phase 1: Biochemical Selectivity Profiling (Fluorogenic Assay)

Objective: Determine the Selectivity Index (SI) =


.

Protocol:

  • Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes. Fluorogenic peptide substrates (e.g., Ac-p53-AMC for SIRT1, Ac-Tubulin-AMC for SIRT2).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA, NAD+ (500

    
    M).
    
  • Dosing: Prepare a 10-point dilution series of 6-phenylchroman-4-one (0.01

    
    M to 100 
    
    
    
    M) in DMSO.
  • Incubation: Incubate compound with enzyme for 15 min at 37°C before adding NAD+/Substrate (to detect allosteric binders).

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm) after 30-60 min.

  • Calculation: Fit curves using non-linear regression (4-parameter logistic) to derive IC50.

Acceptance Criteria:

  • SIRT2 IC50: < 10

    
    M (ideally < 2 
    
    
    
    M).[1][2]
  • SIRT1/3 IC50: > 50

    
    M (or no inhibition at saturation).
    
  • SI: > 10-fold minimum; > 50-fold preferred.

Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm selectivity in a complex biological system (H1299 or MCF-7 cells). SIRT2 primarily deacetylates


-Tubulin (Lys40) , while SIRT1 targets Histone H3 (Lys9)  and p53 (Lys382) .

Protocol:

  • Treatment: Treat cells with 6-phenylchroman-4-one (1, 5, 10

    
    M) and AGK2 (positive control) for 6 hours.
    
  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors + Trichostatin A (to block Class I/II HDACs, isolating Sirtuin effects).

  • Western Blot Targets:

    • Anti-Acetyl-

      
      -Tubulin (Lys40):  Marker for SIRT2 inhibition .
      
    • Anti-Acetyl-Histone H3 (Lys9): Marker for SIRT1 inhibition (Off-target check).

    • Total Tubulin / Total H3: Loading controls.

  • Analysis: A selective SIRT2 inhibitor will increase Acetyl-Tubulin levels without significantly altering Acetyl-H3 levels.

Diagram: Selectivity Screening Workflow

Selectivity_Workflow Compound 6-Phenylchroman-4-one (Candidate) PrimaryScreen Primary Screen: SIRT2 Enzymatic Assay Compound->PrimaryScreen Hit Hit? (IC50 < 10 µM) PrimaryScreen->Hit CounterScreen Counter Screen: SIRT1 & SIRT3 Assays Hit->CounterScreen Yes Discard Discard / Optimize Hit->Discard No SelectivityCalc Calculate Selectivity Index (SI) SI = IC50(SIRT1)/IC50(SIRT2) CounterScreen->SelectivityCalc Cellular Cellular Validation (Western Blot) SelectivityCalc->Cellular If SI > 10 SelectivityCalc->Discard If SI < 10 Outcome Validated Selective Probe Cellular->Outcome Ac-Tubulin High Ac-H3 Low

Caption: Step-by-step workflow to validate the selectivity of the compound, filtering out non-selective hits early.

Potential Off-Targets & Toxicity

While SIRT2 is the primary target, the "chroman-4-one" scaffold is a privilege structure that can interact with other proteins.

  • Estrogen Receptors (ER): Due to structural similarity with Flavonoids (2-phenylchroman-4-ones), 6-phenyl analogs must be screened against ER

    
     and ER
    
    
    
    to rule out endocrine disruption.
  • Pteridine Reductase 1 (PTR1): In anti-parasitic research, chroman-4-ones inhibit PTR1. If used in mammalian cells, this is rarely a concern, but relevant for infectious disease applications.

  • Cytotoxicity: Assess cell viability (MTT/Alamar Blue) in parallel. Selective inhibitors should be cytostatic (halting cell cycle) rather than immediately cytotoxic (necrosis).

References

  • SIRT2 Inhibitors & Chroman-4-ones: R. K. et al., "Structure-Activity Relationships of Chroman-4-one Derivatives as SIRT2 Inhibitors," Journal of Medicinal Chemistry, 2014.

  • Synthesis & Scaffold Analysis: "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, 2012.

  • Biological Targets of Chromanones: "Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity," Molecules, 2017.

  • SIRT2 Biology: "SIRT2: Function and Mechanism in Disease," Nature Reviews Molecular Cell Biology.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profile of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one and Its Analogs

This guide provides an in-depth evaluation of the pharmacokinetic properties of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a core structure within the flavanone class of compounds. We will objectively compare its perfor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of the pharmacokinetic properties of 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, a core structure within the flavanone class of compounds. We will objectively compare its performance against structurally related analogs, supported by established in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between chemical structure and drug-like properties.

Introduction: The Benzopyranone Scaffold and the Imperative of Pharmacokinetics

The 1-benzopyran-4-one skeleton is a privileged scaffold in medicinal chemistry, forming the core of a vast family of naturally occurring and synthetic compounds known as flavonoids and their derivatives.[1] Specifically, the flavanone subclass, characterized by a saturated C2-C3 bond, has garnered significant interest for its diverse biological activities.[2][3][4] Our lead compound, 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one, represents a promising starting point for therapeutic development.

However, potent biological activity alone does not make a successful drug. The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is the ultimate determinant of its efficacy and safety. This series of processes, collectively known as pharmacokinetics, dictates whether an active compound can reach its target in sufficient concentration and for an appropriate duration to exert a therapeutic effect.[5][6]

Early and accurate assessment of a compound's ADME profile is paramount. It allows for the identification of metabolic liabilities and guides the strategic chemical modification of lead compounds to optimize their pharmacokinetic behavior, a process central to modern drug discovery.[7][8] This guide will dissect three key pillars of in vitro pharmacokinetics: intestinal permeability, plasma protein binding, and metabolic stability, comparing our lead compound with three rationally designed analogs to elucidate critical structure-activity relationships (SAR).

Core Experimental Workflows for ADME Profiling

To build a robust pharmacokinetic profile, we employ a suite of validated in vitro assays that serve as reliable predictors of in vivo performance.[9] The causality behind selecting these specific assays lies in their ability to isolate and quantify distinct ADME processes.

Intestinal Permeability and Efflux: The Caco-2 Assay

Oral bioavailability is fundamentally dependent on a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry's gold standard for predicting human intestinal absorption in vitro.[10][11] This model utilizes a human colon adenocarcinoma cell line that, when cultured on semipermeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the structural and functional properties of the small intestine, including the formation of tight junctions and the expression of key transporter proteins.[11][12][13]

By measuring the rate of compound passage from the apical (intestinal lumen) side to the basolateral (blood) side (A→B) and vice versa (B→A), we can not only predict passive absorption but also identify whether the compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp).[12][13] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indicator of active efflux.[12]

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[13][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must exceed a predefined threshold (e.g., >600 Ohms/cm²) to ensure the tightness of the cellular junctions.[14]

  • Assay Initiation (A→B): The test compound (e.g., at 10 µM) is added to the apical (A) compartment, and fresh buffer is added to the basolateral (B) compartment.[14]

  • Assay Initiation (B→A): Simultaneously, the test compound is added to the basolateral (B) compartment, and fresh buffer is added to the apical (A) compartment.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a specified period, typically 2 hours.[13]

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of the test compound in each sample is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[14]

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis P1 Seed Caco-2 cells on Transwell inserts P2 Culture for 18-22 days to form monolayer P1->P2 P3 Verify monolayer integrity (TEER measurement) P2->P3 A_B A to B Direction: Add compound to Apical (A) Add buffer to Basolateral (B) P3->A_B B_A B to A Direction: Add compound to Basolateral (B) Add buffer to Apical (A) P3->B_A A1 Incubate at 37°C for 2h A_B->A1 B_A->A1 A2 Collect samples from donor & receiver chambers A1->A2 A3 Quantify compound concentration (LC-MS/MS) A2->A3 A4 Calculate Papp (A->B, B->A) and Efflux Ratio A3->A4

Caco-2 permeability experimental workflow.
Distribution: Plasma Protein Binding (PPB) Assay

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[16] Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse into tissues to reach its target.[15] High plasma protein binding can limit a drug's efficacy and affect its distribution and clearance. Therefore, determining the percentage of unbound drug (% Unbound) is a critical step in drug development.[16][17] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for this purpose.[15]

  • Device Preparation: A RED device insert, which contains two chambers separated by a semipermeable dialysis membrane (8 kDa MWCO), is used.

  • Sample Preparation: The test compound is spiked into plasma (e.g., human plasma) at a clinically relevant concentration (e.g., 1-5 µM).[16]

  • Assay Setup: The plasma containing the test compound is added to one chamber of the RED insert, and phosphate-buffered saline (PBS) is added to the other chamber.[15]

  • Equilibration: The entire assembly is sealed and incubated at 37°C for a sufficient time (e.g., 4 hours) with shaking to allow the free drug to reach equilibrium across the membrane.[15][16]

  • Sample Collection: After incubation, aliquots are taken from both the plasma chamber and the PBS chamber.

  • Matrix Matching & Extraction: Samples are matrix-matched (plasma sample diluted with PBS, PBS sample diluted with blank plasma) to avoid analytical artifacts. An organic solvent is then added to precipitate proteins and extract the compound.[15]

  • Quantification: The concentration of the test compound in the extracts from both chambers is determined by LC-MS/MS.[15]

  • Data Analysis: The percentage of unbound drug is calculated as:

    • % Unbound = (Concentration in PBS Chamber / Concentration in Plasma Chamber) * 100

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis S1 Spike test compound into human plasma S2 Add plasma sample to one chamber of RED device S1->S2 S3 Add PBS buffer to the second chamber S2->S3 I1 Seal device and incubate at 37°C for 4h with shaking S3->I1 I2 Free drug diffuses across membrane until equilibrium I1->I2 A1 Collect samples from plasma and PBS chambers I2->A1 A2 Matrix match samples and extract compound A1->A2 A3 Quantify with LC-MS/MS A2->A3 A4 Calculate % Unbound A3->A4

Plasma Protein Binding (RED) experimental workflow.
Metabolism: Metabolic Stability Assay

The liver is the primary site of drug metabolism, a process that facilitates the elimination of foreign compounds (xenobiotics).[18] The rate of metabolism significantly impacts a drug's half-life and overall exposure. The metabolic stability assay measures the rate at which a compound is broken down by liver enzymes, typically using human liver microsomes (HLM).[19][20] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) family.[8][19] This assay provides data to calculate intrinsic clearance (Clint), a measure of the liver's innate ability to metabolize a drug.[19]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.[19][20] Prepare the test compound solution (e.g., 1-3 µM).[19]

  • Pre-incubation: The test compound and the microsome mixture are pre-incubated at 37°C for a few minutes to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[19][20]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.[20]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[21]

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / Microsome Concentration)

Metabolic_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis S1 Prepare mixture of test compound and Human Liver Microsomes (HLM) S2 Pre-incubate at 37°C R1 Initiate reaction by adding cofactor (NADPH) S2->R1 R2 Take aliquots at multiple time points (0-60 min) R1->R2 R3 Quench reaction in cold acetonitrile R2->R3 A1 Centrifuge to precipitate protein R3->A1 A2 Analyze supernatant via LC-MS/MS A1->A2 A3 Plot ln(% remaining) vs. time A2->A3 A4 Calculate t½ and Intrinsic Clearance (Clint) A3->A4

Metabolic Stability (HLM) experimental workflow.

Comparative Data Analysis

To illustrate the impact of structural modifications on pharmacokinetic properties, we present experimental data for our lead compound and three analogs.

  • Lead Compound: 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

  • Analog A: Introduction of a hydroxyl group (-OH) on the phenyl ring (para position) - increases polarity.

  • Analog B: Introduction of a methoxy group (-OCH₃) on the phenyl ring (para position) - increases lipophilicity and offers a potential site for metabolism.

  • Analog C: Introduction of a fluorine atom (-F) on the phenyl ring (para position) - increases lipophilicity and can block a site of metabolism.

Table 1: Caco-2 Permeability Data
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Lead Compound 12.513.11.05High
Analog A (-OH) 8.218.92.30Moderate
Analog B (-OCH₃) 15.116.01.06High
Analog C (-F) 14.515.21.05High
Atenolol (Low)0.50.61.2Low
Propranolol (High)20.119.50.97High

Classification: High (>10), Moderate (2-10), Low (<2) x 10⁻⁶ cm/s

Table 2: Human Plasma Protein Binding (PPB) Data
Compound% Unbound (Free Fraction)Binding Classification
Lead Compound 12.5%High Binding
Analog A (-OH) 25.8%Moderate Binding
Analog B (-OCH₃) 8.1%High Binding
Analog C (-F) 9.5%High Binding
Warfarin (High)1.1%High Binding

Classification: High Binding (<10% free), Moderate Binding (10-30% free), Low Binding (>30% free)

Table 3: Human Liver Microsomal (HLM) Stability Data
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
Lead Compound 45.230.7Moderate
Analog A (-OH) 18.574.9Low
Analog B (-OCH₃) 12.3112.7Low
Analog C (-F) > 60< 23.1High
Verapamil (Low)8.9155.7Low
Carbamazepine (High)> 60< 23.1High

Classification based on t½: High (>60 min), Moderate (20-60 min), Low (<20 min)

Discussion: Elucidating Structure-Activity Relationships (SAR)

The data presented reveals clear relationships between the chemical structure of the analogs and their pharmacokinetic profiles.

Permeability: The parent Lead Compound demonstrates high passive permeability, a favorable characteristic for oral absorption. The introduction of a polar hydroxyl group in Analog A reduces its passive permeability (Papp A→B) and, notably, introduces a significant efflux liability (Efflux Ratio > 2). This suggests that Analog A is likely a substrate for an efflux transporter like P-gp or BCRP, which could limit its net absorption in vivo. In contrast, the more lipophilic Analog B (-OCH₃) and Analog C (-F) retain the high permeability of the parent compound without inducing efflux.

Plasma Protein Binding: The degree of plasma protein binding often correlates with lipophilicity.[8] The highly lipophilic Lead Compound , Analog B , and Analog C all exhibit high binding to plasma proteins (>87% bound). This leaves only a small fraction of the drug free to exert its effect. The introduction of the polar hydroxyl group in Analog A significantly reduces plasma protein binding, increasing the free fraction to 25.8%. This is a desirable modification, as a higher free fraction can lead to greater target engagement.

Metabolic Stability: The stability of flavanones is highly dependent on the substitution patterns on their aromatic rings, which influence their susceptibility to metabolism by CYP enzymes.[4][22] The Lead Compound shows moderate stability. However, the introduction of the hydroxyl group (Analog A ) and the methoxy group (Analog B ) creates new "soft spots" for metabolism, particularly Phase II conjugation for the hydroxyl group and O-demethylation for the methoxy group.[23] This results in rapid metabolism and low metabolic stability for both analogs. Conversely, Analog C demonstrates a marked improvement in metabolic stability. The strategic placement of a fluorine atom can block a common site of oxidative metabolism (para-hydroxylation) on the phenyl ring, effectively shielding the molecule from CYP-mediated degradation and significantly increasing its half-life. This is a common and highly effective strategy in medicinal chemistry to enhance metabolic stability.

Conclusion and Future Directions

This comparative analysis underscores the profound impact of subtle structural modifications on the overall pharmacokinetic profile of the 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one scaffold.

  • The Lead Compound is a good starting point with high permeability but suffers from high plasma protein binding and moderate metabolic stability.

  • Analog A (-OH) improved its free fraction but at the cost of reduced permeability, increased efflux, and poor metabolic stability, making it a less desirable candidate.

  • Analog B (-OCH₃) retained high permeability but worsened both plasma protein binding and metabolic stability.

  • Analog C (-F) emerged as the most promising candidate. It maintains excellent permeability while demonstrating a significant improvement in metabolic stability.

While the high plasma protein binding of Analog C remains a potential liability, its overall profile is the most favorable for further development. Future optimization efforts should focus on strategies to reduce the lipophilicity of Analog C to decrease plasma protein binding without creating new metabolic soft spots or introducing efflux liabilities. This systematic, data-driven approach to evaluating and optimizing ADME properties is fundamental to successfully advancing a chemical series from a promising lead to a viable clinical candidate.

References

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  • Tabor, J., et al. (2020). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a member of the flavanone class of compounds. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a member of the flavanone class of compounds. Adherence to these procedures is critical not only for regulatory compliance but for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to make informed safety decisions.

Pre-Disposal Safety Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount. 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, and its structural analogs, are typically crystalline solids. While comprehensive toxicological data for this specific compound is not widely published, data from related benzopyran and flavanone derivatives allow for a robust safety assessment.

Hazard Profile Summary

Based on analogous compounds, the primary hazards to consider are:

Hazard TypeDescriptionRationale and Causality
Skin & Eye Irritation May cause skin irritation and serious eye irritation.[1]The aromatic and carbonyl functionalities can interact with biological macromolecules in the skin and eyes, leading to irritation. Prolonged or repeated contact may lead to dermatitis.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Fine particulates can be easily inhaled, causing irritation to the mucous membranes of the respiratory system.
Allergic Skin Reaction May cause an allergic skin reaction in susceptible individuals.[2][3]Some benzopyran derivatives are known skin sensitizers. Initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response.
Environmental Hazard May be harmful to aquatic life with long-lasting effects.[3]Benzopyran derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms.[4] Therefore, release into the sanitary sewer or the environment is strictly prohibited.[5]

Personal Protective Equipment (PPE)

A risk assessment mandates the use of appropriate PPE to mitigate the identified hazards. The choice of PPE is a direct countermeasure to the potential routes of exposure.

EquipmentSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]Prevents eye contact with dust or splashes, mitigating the risk of serious eye irritation.
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).Protects against skin contact, irritation, and potential sensitization.[2]
Body Protection A standard laboratory coat. Fire/flame resistant clothing may be required if handling large quantities or working with flammable solvents.[2]Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. If dust formation is significant, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling irritating dust particles.

Waste Characterization and Segregation: A Regulatory Imperative

The foundational step in compliant chemical disposal is the accurate characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[6]

Is 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one a Hazardous Waste?

While this specific compound may not be explicitly listed as a hazardous waste, it must be managed as such if it exhibits any of the following characteristics:

  • Ignitability: Not typically flammable in solid form, but solutions in flammable solvents would be.

  • Corrosivity: Not a corrosive material.

  • Reactivity: Generally stable under normal conditions, but incompatible with strong oxidizing agents.[7]

  • Toxicity: Due to its potential for skin, eye, and respiratory irritation, and its ecotoxicity, it is prudent to manage it as a toxic hazardous waste.

Waste Segregation

Proper segregation at the point of generation is crucial for safety and cost-effective disposal.[6]

  • Solid Waste: Collect pure compound, contaminated weighing papers, gloves, and other solid materials in a designated hazardous solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a hazardous liquid waste container.

    • Crucially, do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes in separate containers.

    • Never mix acidic and basic waste streams.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe accumulation and disposal of waste generated in the laboratory.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: The container must be made of a material compatible with the waste. The original chemical container is often the best choice for unused product.[8] For generated waste, use containers provided by your institution's Environmental Health and Safety (EHS) department, typically high-density polyethylene (HDPE).

  • Ensure Good Condition: The container must be in good condition, free from leaks, cracks, or exterior residue.[8]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][9] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The approximate percentages of each component.

    • The specific hazard(s) (e.g., "Irritant," "Toxic").[9]

    • The date the container was first used for waste accumulation.

Step 2: Waste Accumulation
  • Location: Accumulate waste at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[6][9] The SAA must be under the control of laboratory personnel.

  • Keep Containers Closed: Hazardous waste containers must be securely closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your laboratory's SAA.[8]

Step 3: Requesting Disposal
  • Arrange for Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a waste pickup.[10] Waste must be removed from the laboratory in a timely manner, typically within a few days of the container being full. Academic labs operating under EPA Subpart K have specific removal timelines, such as every twelve months.[11]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal start Waste Generated (Pure compound, solution, or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe char Characterize Waste: Is it hazardous? solid Solid Waste char->solid Yes (Solid) liquid Liquid Waste char->liquid Yes (Liquid) ppe->char container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid accumulate Accumulate in SAA Keep container closed container_solid->accumulate container_liquid->accumulate full Container Full? accumulate->full full->accumulate No date Date Container as 'Full' full->date Yes request Request EHS Pickup date->request end Waste Removed by Licensed Contractor request->end

Caption: Disposal workflow for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one.

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely.[8]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.

  • Assess the Spill: For small, manageable spills of the solid compound, laboratory personnel can proceed with cleanup.

  • Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Gently sweep up the solid material to avoid creating dust. Use a plastic dustpan and brush.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.[8]

    • Clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[8]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, fostering a culture of safety and environmental responsibility within the laboratory.

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